Flufenamic Acid-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPZBJOKDYZAD-ZEJCXXMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2)C(F)(F)F)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Flufenamic Acid-d4: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Principle: The Role of Isotopic Labeling in Quantitative Bioanalysis
Flufenamic Acid-d4 is a deuterated form of Flufenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). In research, particularly in pharmacology and toxicology, this compound serves as an invaluable tool, primarily as an internal standard for quantitative analysis.[1] The substitution of four hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to Flufenamic Acid but has a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical techniques.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in bioanalysis.[2][3] They co-elute with the unlabeled analyte (Flufenamic Acid) during chromatographic separation and exhibit the same ionization efficiency and susceptibility to matrix effects in the mass spectrometer. By adding a known amount of this compound to a biological sample, researchers can accurately quantify the concentration of Flufenamic Acid, as the ratio of the analyte to the internal standard remains constant throughout sample preparation and analysis, correcting for any variations.[3]
Applications in Research
The primary application of this compound is in pharmacokinetic (PK) and pharmacodynamic (PD) studies of Flufenamic Acid. These studies are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Key Research Applications:
-
Pharmacokinetic Studies: Determining the concentration-time profile of Flufenamic Acid in biological matrices such as plasma, urine, and tissues.[4]
-
Bioavailability and Bioequivalence Studies: Comparing the rate and extent of absorption of different formulations of Flufenamic Acid.
-
Drug Metabolism Studies: Identifying and quantifying metabolites of Flufenamic Acid.
-
Therapeutic Drug Monitoring: Ensuring that the concentration of Flufenamic Acid remains within the therapeutic window.
-
Toxicology Studies: Assessing the exposure levels of Flufenamic Acid in preclinical and clinical safety evaluations.
Experimental Protocols
The quantification of Flufenamic Acid using this compound as an internal standard typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a generalized experimental protocol based on methods for similar NSAIDs.
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of the biological sample (e.g., rat plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of a working solution of this compound (e.g., 10 µL of a 1000 ng/mL solution in methanol) to each sample, except for the blank matrix.
-
Precipitation: Add a protein precipitating agent, such as acetonitrile (e.g., 300 µL), to each tube.
-
Vortexing: Vortex the samples for a set period (e.g., 5 minutes) to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to increase concentration.
-
Injection: Inject a small volume (e.g., 2-10 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of Flufenamic Acid. These parameters may require optimization based on the specific instrumentation and matrix.
| Parameter | Typical Conditions |
| LC Column | C18 or C8 reversed-phase column (e.g., 100 x 4.6 mm, 3 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (e.g., 2 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[5][6] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for acidic drugs like Flufenamic Acid.[6][7] |
| Mass Spectrometer | Triple Quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Flufenamic Acid: [M-H]⁻ → product ion (e.g., m/z 280.1 → product ion)[7] This compound: [M-H]⁻ → product ion (e.g., m/z 284.1 → product ion) |
| Collision Energy | Optimized for each transition. |
Bioanalytical Method Validation
A bioanalytical method for the quantification of Flufenamic Acid using this compound must be validated according to regulatory guidelines (e.g., FDA or EMA).[8][9] Key validation parameters are summarized in the table below.
| Validation Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity and Range | The concentration range over which the assay is accurate and precise. For Flufenamic Acid, a typical range might be 5-5000 ng/mL.[3] |
| Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Typically assessed at multiple quality control (QC) levels.[3] |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and internal standard. |
| Recovery | The extraction efficiency of the analytical method. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term). |
Signaling Pathways of Flufenamic Acid
This compound is used to quantify Flufenamic Acid, which exerts its therapeutic effects through multiple mechanisms of action. Understanding these pathways is crucial for interpreting the data obtained from studies using the deuterated standard.
Cyclooxygenase (COX) Inhibition
As an NSAID, the primary mechanism of action of Flufenamic Acid is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
NF-κB Signaling Pathway Inhibition
Flufenamic Acid has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting NF-κB, Flufenamic Acid can reduce the production of inflammatory cytokines.
Modulation of Ion Channels
Flufenamic Acid is also known to modulate the activity of various ion channels, which contributes to its analgesic effects.[11][12] It can both activate and inhibit different types of ion channels, including transient receptor potential (TRP) channels, calcium channels, and potassium channels.[2][11]
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of Flufenamic Acid using this compound as an internal standard.
References
- 1. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling [biomolther.org]
- 2. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]
- 3. Flufenamic acid decreases neuronal excitability through modulation of voltage-gated sodium channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of flufenamic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. bfarm.de [bfarm.de]
- 10. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flufenamic acid as an ion channel modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Flufenamic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines a proposed synthesis and characterization pathway for deuterated flufenamic acid based on established chemical principles and published data for the non-deuterated parent compound. To date, no specific literature detailing the synthesis and characterization of deuterated flufenamic acid has been identified.
Introduction
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, known to inhibit cyclooxygenase (COX) enzymes.[1] The incorporation of deuterium, a stable isotope of hydrogen, into drug molecules is a strategy that can favorably alter their pharmacokinetic properties.[2][3] This "deuterium effect" stems from the greater mass of deuterium compared to hydrogen, which results in a stronger carbon-deuterium (C-D) bond. This stronger bond can slow down metabolic processes that involve C-H bond cleavage, potentially leading to a longer drug half-life, reduced dosing frequency, and an improved safety profile.[4][] This guide provides a proposed methodology for the synthesis and comprehensive characterization of deuterated flufenamic acid.
Proposed Synthesis of Deuterated Flufenamic Acid (Flufenamic acid-d7)
The proposed synthesis involves an Ullmann condensation reaction, a classical method for the formation of diarylamines, using deuterated precursors.[6] The target molecule, flufenamic acid-d7, will have one of its aromatic rings fully deuterated. Based on the metabolism of flufenamic acid, which includes hydroxylation of the aromatic rings, deuterating these positions is a rational strategy to potentially slow down its metabolic degradation.[1] In this proposed synthesis, the benzoic acid moiety will be deuterated.
The key precursors are 2-chloro-3,4,5,6-d4-benzoic acid and 3-(trifluoromethyl)aniline.
Step 1: Synthesis of 2-chloro-3,4,5,6-d4-benzoic acid
A plausible method for the synthesis of the deuterated chlorobenzoic acid is through reductive dehalogenation of a corresponding polyhalogenated benzoic acid using a Raney alloy in an alkaline deuterium oxide solution.[7][8]
Step 2: Ullmann Condensation
The deuterated 2-chlorobenzoic acid is then coupled with 3-(trifluoromethyl)aniline in the presence of a copper catalyst.[6]
Caption: Proposed synthetic workflow for deuterated flufenamic acid.
Experimental Protocol: Synthesis
-
Preparation of 2-chloro-3,4,5,6-d4-benzoic acid: To a solution of the appropriate polyhalogenated benzoic acid in D2O, add sodium deuteroxide (NaOD) and a Raney copper-aluminum alloy.[7] Heat the reaction mixture under an inert atmosphere and monitor for the completion of the dehalogenation and deuteration process. After completion, the reaction mixture is cooled, filtered, and acidified to precipitate the deuterated benzoic acid derivative. The product is then filtered, washed with cold D2O, and dried.
-
Synthesis of this compound: In a suitable high-boiling polar solvent such as N-methylpyrrolidone, combine 2-chloro-3,4,5,6-d4-benzoic acid, 3-(trifluoromethyl)aniline, and a base (e.g., potassium carbonate).[6] Add a copper catalyst, such as copper(I) iodide with a ligand like phenanthroline. Heat the mixture at an elevated temperature (e.g., 150-200 °C) under an inert atmosphere until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and acidified to precipitate the crude deuterated flufenamic acid. The solid is collected by filtration, washed, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of Deuterated Flufenamic Acid
A suite of analytical techniques is required to confirm the identity, purity, and extent of deuteration of the synthesized compound.
Caption: Analytical workflow for the characterization of deuterated flufenamic acid.
Quantitative Data Summary
The following table summarizes the expected quantitative data for flufenamic acid and its proposed deuterated analog.
| Parameter | Flufenamic Acid (Non-deuterated) | Proposed this compound |
| Molecular Formula | C14H10F3NO2 | C14H6D4F3NO2 |
| Molecular Weight | 281.23 g/mol [9] | ~285.25 g/mol |
| Monoisotopic Mass | 281.0664 g/mol [10] | ~285.0915 g/mol |
| Mass Spec (m/z) [M+] | 281[9] | Expected at 285 |
| HRMS (m/z) [M+H]+ | 282.0736 | Expected at ~286.0987 |
| 1H NMR | Signals for 8 aromatic protons and 1 amine proton observed.[11] | Signals for 4 aromatic protons on the trifluoromethylphenyl ring and 1 amine proton expected. Signals for the other 4 aromatic protons should be absent or significantly diminished. |
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the positions of deuterium incorporation and to determine the isotopic purity.
-
Method: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6). Acquire 1H NMR, 13C NMR, and 2H NMR spectra.
-
Expected Results: In the 1H NMR spectrum, the signals corresponding to the protons on the deuterated benzoic acid ring should be absent or significantly reduced in intensity.[11][12] The 13C NMR spectrum is expected to show signals for all carbon atoms, with those bonded to deuterium potentially exhibiting a small upfield shift and a splitting pattern due to C-D coupling. The 2H NMR spectrum should show signals at the chemical shifts corresponding to the deuterated positions.
-
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the deuterated compound and to determine its elemental composition.
-
Method: Analyze the sample using both low-resolution (e.g., GC-MS or LC-MS) and high-resolution mass spectrometry (HRMS) (e.g., ESI-TOF or Orbitrap).
-
Expected Results: The low-resolution mass spectrum should show a molecular ion peak at an m/z value corresponding to the mass of the deuterated molecule (approximately 4 Da higher than the non-deuterated compound).[9][10] HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental formula and the number of deuterium atoms incorporated.
-
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the synthesized deuterated flufenamic acid.
-
Method: A reverse-phase HPLC method can be employed. A C18 column is suitable, with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[13][14] Detection can be performed using a UV detector at a wavelength of around 280 nm.[13]
-
Procedure:
-
Prepare a standard solution of the deuterated flufenamic acid in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Elute the compound using an isocratic or gradient method.
-
The purity is determined by the peak area percentage of the main component.
-
-
Signaling Pathways of Flufenamic Acid
Flufenamic acid exerts its therapeutic effects through multiple mechanisms of action. The primary mechanism is the inhibition of COX enzymes, which reduces the production of prostaglandins.[15] Additionally, it modulates various ion channels and signaling pathways.[15][16]
Caption: Key signaling pathways modulated by flufenamic acid.
-
COX Inhibition: Flufenamic acid non-selectively inhibits both COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[15]
-
Ion Channel Modulation: It has been shown to modulate a variety of ion channels, including calcium, potassium, and chloride channels. This activity contributes to its analgesic effects by influencing cellular excitability and signal transduction.[15][16]
-
NF-κB Signaling: Flufenamic acid can inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that controls the expression of genes involved in inflammation and immune responses.[15]
-
PPAR Activation: It also interacts with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a role in regulating inflammation and metabolism.[15]
Conclusion
The strategic deuteration of flufenamic acid presents a promising avenue for enhancing its therapeutic profile. This guide provides a comprehensive, albeit theoretical, framework for the synthesis of a deuterated version of flufenamic acid via an Ullmann condensation with deuterated precursors. The detailed characterization protocols outlined are essential for verifying the successful synthesis, purity, and isotopic incorporation of the final compound. Further research is warranted to practically implement this synthesis and to evaluate the pharmacokinetic and pharmacodynamic properties of deuterated flufenamic acid in vitro and in vivo.
References
- 1. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioscientia.de [bioscientia.de]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]
- 9. Flufenamic acid [webbook.nist.gov]
- 10. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Flufenamic acid(530-78-9) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatography of flufenamic acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Flufenamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]
- 16. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Flufenamic Acid-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Flufenamic Acid-d4 as an internal standard in quantitative bioanalysis. It provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data presentation for researchers and scientists in the field of drug development.
Introduction: The Imperative of Precision in Bioanalysis
In the realm of drug discovery and development, the accurate quantification of analytes in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and widely adopted technique due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS-based quantification can be influenced by several factors, including sample preparation variability, matrix effects, and instrument fluctuations. To mitigate these variabilities, a reliable internal standard is an essential component of a robust bioanalytical method.
An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as deuterated molecules, are considered the gold standard for internal standards in LC-MS applications.[1] this compound, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) flufenamic acid, serves as an exemplary internal standard for the quantification of its parent compound.
Mechanism of Action as an Internal Standard
The "mechanism of action" of this compound as an internal standard is not pharmacological but rather analytical. Its efficacy lies in its ability to mimic the behavior of the non-labeled flufenamic acid throughout the entire analytical process, from sample extraction to detection.
Core Principles:
-
Co-elution and Similar Physicochemical Properties: this compound and flufenamic acid exhibit nearly identical physicochemical properties. This ensures they behave similarly during sample preparation steps like protein precipitation or liquid-liquid extraction, and have virtually the same retention time during chromatographic separation.[2]
-
Correction for Matrix Effects: Biological samples are complex matrices that can contain endogenous compounds that co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to ion suppression or enhancement. Since this compound co-elutes with flufenamic acid, it experiences the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these effects are normalized, leading to more accurate and precise quantification.
-
Compensation for Variability: Any sample loss during preparation, inconsistencies in injection volume, or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. The use of the response ratio effectively cancels out these sources of error.[3][4][5]
The fundamental principle is that a known and constant amount of this compound is added to all samples, including calibration standards and quality controls. The quantification of flufenamic acid is then based on the ratio of its peak area to the peak area of this compound.
Quantitative Data for LC-MS/MS Analysis
The following tables summarize the key quantitative parameters for a typical LC-MS/MS method for the analysis of flufenamic acid using this compound as an internal standard. The mass transitions are based on the known precursor ion for flufenamic acid and its likely fragmentation, with the corresponding masses adjusted for the deuterated standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Flufenamic Acid | 280.1 | 236.1 | Negative |
| This compound (Internal Standard) | 284.1 | 240.1 | Negative |
Note: The precursor ion for flufenamic acid is the [M-H]- ion.[6] The product ion is proposed based on the common fragmentation pattern of similar molecules, likely corresponding to the loss of the carboxyl group (CO2). The values for this compound are projected based on the addition of four deuterium atoms.
Table 2: Chromatographic and Calibration Parameters
| Parameter | Value |
| HPLC Column | C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 2 mM Ammonium Acetate in Water (pH 4.5) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.75 mL/min |
| Elution | Isocratic or Gradient |
| Retention Time | ~1.5 - 3 minutes (method dependent) |
| Calibration Curve Range | 20 - 6000 ng/mL |
| Linearity (r²) | > 0.99 |
These parameters are based on established methods for related compounds and may require optimization for specific applications.[2]
Experimental Protocol: A Synthesized LC-MS/MS Method
This section provides a detailed methodology for the quantification of flufenamic acid in human plasma using this compound as an internal standard. This protocol is synthesized from established bioanalytical methods for similar compounds and follows regulatory guidelines.[2][7][8]
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of flufenamic acid and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of flufenamic acid by serial dilution of the stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 methanol:water mixture.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 20 to 6000 ng/mL. Prepare QCs at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard spiking solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography: Perform chromatographic separation using the parameters outlined in Table 2.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and monitor the multiple reaction monitoring (MRM) transitions specified in Table 1.
Data Analysis and Quantification
-
Integrate the peak areas for both flufenamic acid and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of flufenamic acid in the QC and unknown samples from the calibration curve.
Visualizing the Workflow and Logic
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the logical underpinnings of using an internal standard.
Caption: Experimental workflow for the quantification of flufenamic acid.
Caption: Logical relationship of an internal standard in quantitative analysis.
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative analysis of flufenamic acid by LC-MS/MS. Its mechanism of action is rooted in its ability to closely mimic the behavior of the analyte, thereby correcting for various sources of analytical error. By implementing a well-validated bioanalytical method, such as the one detailed in this guide, researchers can achieve the high level of accuracy and precision required for pharmacokinetic, toxicokinetic, and other critical studies in the drug development pipeline. The use of stable isotope-labeled internal standards like this compound is a cornerstone of modern bioanalysis, ensuring data integrity and confidence in quantitative results.
References
- 1. massbank.eu [massbank.eu]
- 2. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
Flufenamic Acid-d4 (CAS Number: 1185071-99-1): A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to Flufenamic Acid-d4. It covers the compound's physicochemical properties, its role as an internal standard in analytical methods, and the relevant biological pathways of its non-deuterated parent compound, flufenamic acid.
This compound is the deuterated form of flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. The introduction of four deuterium atoms into the molecule provides a stable isotopic label, making it an ideal internal standard for the quantification of flufenamic acid in various biological matrices using mass spectrometry-based methods. Its primary application lies in pharmacokinetic, drug metabolism, and bioequivalence studies where precise and accurate measurement of the parent drug is crucial.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data has been compiled from various commercial and public sources.
| Property | Value |
| CAS Number | 1185071-99-1 |
| Chemical Formula | C₁₄H₆D₄F₃NO₂ |
| Molecular Weight | 285.26 g/mol [1] |
| Exact Mass | 285.0915 Da[1] |
| Synonyms | FFA-d4, Fluphenamic Acid-d4 |
| Purity | ≥99% deuterated forms (d₁-d₄)[2] |
| Appearance | A solid[2] |
| Solubility | Soluble in DMF, DMSO, and Methanol[2] |
Biological Context: Mechanism of Action of Flufenamic Acid
This compound is chemically and biologically similar to flufenamic acid, with the primary difference being its mass. Therefore, understanding the mechanism of action of flufenamic acid is essential for its application in research. Flufenamic acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[3][4] Beyond COX inhibition, flufenamic acid is known to modulate various signaling pathways, including NF-κB and AMP-activated protein kinase (AMPK), and interact with a range of ion channels.[4][5]
Cyclooxygenase (COX) Inhibition Pathway
Flufenamic acid is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[6] By blocking these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
NF-κB Signaling Pathway
Flufenamic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[1][2] By preventing the nuclear translocation of NF-κB, it reduces the expression of pro-inflammatory genes.[5]
AMPK Activation Pathway
Flufenamic acid can activate AMP-activated protein kinase (AMPK), a cellular energy sensor with anti-inflammatory properties. AMPK activation can lead to the suppression of inflammatory responses.
Experimental Protocols
Quantification of Flufenamic Acid using this compound by LC-MS/MS
The primary application of this compound is as an internal standard for the accurate quantification of flufenamic acid in biological samples. Below is a representative experimental protocol for LC-MS/MS analysis. This protocol is a composite of typical methods for NSAID analysis and should be optimized and validated for specific applications.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate flufenamic acid from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Flufenamic Acid: Q1 m/z 280.1 -> Q3 m/z (a specific fragment ion, to be determined by infusion).
-
This compound: Q1 m/z 284.1 -> Q3 m/z (the corresponding fragment ion).
-
3. Workflow Diagram
Synthesis of this compound
Plausible Synthetic Route:
-
Deuteration of Anthranilic Acid: Anthranilic acid can be deuterated at the 3, 4, 5, and 6 positions of the benzene ring using a strong deuterated acid (e.g., D₂SO₄) in D₂O under elevated temperatures. This would yield 2-aminobenzoic acid-d4.
-
Ullmann Condensation: The resulting 2-aminobenzoic acid-d4 would then be condensed with 3-(trifluoromethyl)aniline in the presence of a copper catalyst and a base (e.g., potassium carbonate) to yield this compound.
Synthesis Workflow:
Conclusion
This compound is an indispensable tool for researchers in drug development and related fields. Its use as an internal standard ensures the reliability and accuracy of quantitative analytical methods for its parent compound, flufenamic acid. A thorough understanding of the physicochemical properties of the deuterated compound and the biological mechanisms of the non-deuterated form is crucial for its effective application in research settings. The provided experimental outlines and pathway diagrams serve as a foundational guide for the use of this compound in the laboratory.
References
- 1. Flow-injection spectrofluorimetric determination of flufenamic and mefenamic acid in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Esters of Mefenamic Acid with Pronounced Anti-nociceptive Effects and a Proposed Activity on GABA, Opioid and Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. CN104557584A - Method for synthesizing tolfenamic acid - Google Patents [patents.google.com]
The Role of Deuterium in Flufenamic Acid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of deuterium in Flufenamic Acid-d4. Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is a potent inhibitor of cyclooxygenase (COX) enzymes and a modulator of various ion channels.[1][2] The introduction of deuterium into the flufenamic acid structure, creating this compound, serves a crucial role in analytical applications and holds theoretical potential for therapeutic enhancement. This document will delve into the foundational principles of the kinetic isotope effect, the established application of this compound as an internal standard, and a theoretical examination of how deuteration could modulate the pharmacokinetic and pharmacodynamic profiles of flufenamic acid. Detailed experimental methodologies and relevant signaling pathways are also presented.
Introduction to Flufenamic Acid
Flufenamic acid is a member of the fenamate class of NSAIDs, characterized by its analgesic, anti-inflammatory, and antipyretic properties.[2][3] Its primary mechanism of action involves the non-selective inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] Beyond its effects on prostaglandin synthesis, flufenamic acid is also known to modulate a variety of ion channels, including calcium and potassium channels, and influence signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and AMP-activated protein kinase (AMPK) pathways.[1][4] Despite its efficacy, the clinical use of flufenamic acid has been limited by a high incidence of gastrointestinal side effects and significant inter-individual variability in its pharmacokinetic profile.[2][5]
The Role of Deuterium in Drug Molecules: The Kinetic Isotope Effect
The substitution of hydrogen with its stable, heavier isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This phenomenon is known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[6] Consequently, more energy is required to break a C-D bond, leading to a slower rate of chemical reactions that involve the cleavage of this bond.[6]
In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of drug metabolism can be slowed down. This can potentially lead to:
-
Improved Pharmacokinetics: A reduced rate of metabolism can result in a longer drug half-life, increased plasma exposure (AUC), and lower clearance. This may allow for less frequent dosing and more stable plasma concentrations.
-
Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to the formation of a toxic metabolite, deuteration at the site of that metabolic reaction can shunt metabolism towards alternative, safer pathways.
-
Enhanced Therapeutic Profile: By optimizing the pharmacokinetic profile, deuteration can potentially lead to improved efficacy and a better safety and tolerability profile.
This compound: An Essential Tool in Research and Development
Currently, the primary and well-established role of this compound is as an internal standard for the quantification of flufenamic acid in biological samples by mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
In these applications, a known amount of this compound is added to a biological sample (e.g., plasma, urine) containing an unknown quantity of flufenamic acid. Because this compound is chemically identical to flufenamic acid but has a different mass, it co-elutes with the non-deuterated compound during chromatography but is distinguishable by the mass spectrometer. This allows for precise and accurate quantification of the flufenamic acid concentration in the sample, as the internal standard helps to correct for variations in sample preparation and instrument response.
Theoretical Therapeutic Potential of a Deuterated Flufenamic Acid
While this compound itself is primarily used as an analytical standard, the principles of the kinetic isotope effect suggest that a strategically deuterated version of flufenamic acid could offer therapeutic advantages. The deuteration in commercially available this compound is on the benzoic acid ring. While this may not be the primary site of metabolism, a hypothetical deuterated flufenamic acid designed for therapeutic use would target the known metabolic liabilities of the molecule.
Hypothetical Pharmacokinetic Profile of a Therapeutically-Designed Deuterated Flufenamic Acid
The following table presents a hypothetical comparison of the pharmacokinetic parameters of flufenamic acid and a theoretical deuterated version, based on the expected effects of deuterium substitution. It is important to note that this data is illustrative and not based on experimental results for this compound.
| Parameter | Flufenamic Acid (Reported) | Hypothetical Deuterated Flufenamic Acid | Rationale for Hypothetical Change |
| Half-life (t½) | 5-22 hours (highly variable)[7] | Potentially longer and less variable | Slower metabolism would lead to a longer elimination half-life. |
| Peak Plasma Concentration (Cmax) | 6-20 µg/mL (highly variable)[7] | Potentially higher | Reduced first-pass metabolism could lead to a higher peak concentration. |
| Time to Peak Concentration (Tmax) | 1.5-5 hours[5] | Potentially delayed | Slower absorption or metabolism could delay the time to reach peak concentration. |
| Total Body Clearance (CL) | 80-150 mL/min[7] | Potentially lower | Slower metabolism would result in a lower rate of clearance from the body. |
| Bioavailability | ~80% (but variable)[5] | Potentially higher and more consistent | Reduced first-pass metabolism could increase the fraction of the drug that reaches systemic circulation. |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by Flufenamic Acid
Flufenamic acid exerts its effects through multiple signaling pathways. The following diagrams illustrate some of the key pathways.
References
- 1. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]
- 2. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 3. Comparison of in vitro effects of flunixin and tolfenamic acid on human leukocyte and platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal anti-inflammatory drug flufenamic acid is a potent activator of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissolution Behavior of Flufenamic Acid in Heated Mixtures with Nanocellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of flufenamic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling of Flufenamic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, has garnered significant interest in research due to its diverse pharmacological activities beyond its primary role as a cyclooxygenase (COX) inhibitor. Its ability to modulate various ion channels and signaling pathways makes it a valuable tool for investigating complex biological processes. Isotopic labeling of flufenamic acid with stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) provides researchers with powerful tools to delineate its metabolic fate, quantify its distribution in biological systems, and elucidate its mechanisms of action with high precision. This technical guide provides an in-depth overview of the isotopic labeling of flufenamic acid, including synthetic strategies, analytical methods for characterization, and its application in research.
I. Synthesis of Isotopically Labeled Flufenamic Acid
The synthesis of isotopically labeled flufenamic acid can be strategically achieved by incorporating stable isotopes into its precursor molecules: 2-chlorobenzoic acid and 3-(trifluoromethyl)aniline. The Ullmann condensation reaction is a well-established method for coupling these precursors to form the diarylamine core of flufenamic acid.
General Synthetic Workflow
The general approach involves the synthesis of an isotopically labeled version of either 2-chlorobenzoic acid or 3-(trifluoromethyl)aniline, followed by a copper-catalyzed Ullmann condensation.
Experimental Protocols (Proposed)
While specific, detailed protocols for the direct isotopic labeling of flufenamic acid are not extensively reported, the following procedures are proposed based on established synthetic methodologies for analogous compounds and the Ullmann condensation. Researchers should optimize these protocols for their specific labeling requirements.
1. Carbon-13 Labeling (¹³C)
For the synthesis of ¹³C-labeled flufenamic acid, commercially available ¹³C-labeled precursors can be utilized. For instance, [ring-¹³C₆]-anthranilic acid is commercially available and can serve as a starting point.[1] Alternatively, ¹³C-labeled o-chlorobenzoic acid can be synthesized from ¹³C-labeled precursors.
Proposed Synthesis of [¹³C₆]-Flufenamic Acid:
-
Starting Materials: [phenyl-¹³C₆]-o-chlorobenzoic acid (custom synthesis or from a suitable precursor) and unlabeled m-trifluoromethylaniline.
-
Reaction: The Ullmann condensation can be performed by reacting [phenyl-¹³C₆]-o-chlorobenzoic acid with m-trifluoromethylaniline in the presence of a copper catalyst (e.g., copper(I) oxide or copper powder) and a base (e.g., potassium carbonate) in a high-boiling solvent like N,N-dimethylformamide (DMF) or in an excess of the aniline reactant.
-
Workup and Purification: The reaction mixture is worked up by acidification to precipitate the product. Purification can be achieved by recrystallization or column chromatography.
2. Deuterium Labeling (²H)
Deuterium can be introduced into the flufenamic acid structure by using deuterated starting materials. Deuterated m-trifluoromethylaniline can be synthesized through methods like catalytic H-D exchange.
Proposed Synthesis of Deuterated Flufenamic Acid:
-
Starting Materials: Unlabeled o-chlorobenzoic acid and deuterated m-trifluoromethylaniline (e.g., [phenyl-d₄]-m-trifluoromethylaniline).
-
Reaction: The Ullmann condensation is carried out as described for ¹³C labeling.
-
Workup and Purification: Similar workup and purification procedures are followed.
3. Nitrogen-15 Labeling (¹⁵N)
¹⁵N labeling can be achieved by using ¹⁵N-labeled m-trifluoromethylaniline. This can be synthesized from ¹⁵N-labeled aniline or other nitrogen-containing precursors.
Proposed Synthesis of [¹⁵N]-Flufenamic Acid:
-
Starting Materials: Unlabeled o-chlorobenzoic acid and [¹⁵N]-m-trifluoromethylaniline.
-
Reaction: The Ullmann condensation is performed as previously described.
-
Workup and Purification: Standard workup and purification methods are applied.
Quantitative Data
| Parameter | Description | Expected Range |
| Reaction Yield | The percentage of the theoretical maximum amount of product that is actually produced. | 70-95% (estimated based on analogous reactions) |
| Isotopic Enrichment | The percentage of the labeled isotope in the final product. | >98% (dependent on precursor enrichment) |
II. Analytical Characterization
The successful synthesis and purification of isotopically labeled flufenamic acid must be confirmed by appropriate analytical techniques.
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment. The mass spectrum will show a characteristic shift in the molecular ion peak corresponding to the mass of the incorporated isotopes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the overall structure. In deuterated analogs, the absence of specific proton signals will confirm the position of deuterium labeling.
-
¹³C NMR: Will show characteristic shifts for the ¹³C-labeled carbon atoms.
-
¹⁵N NMR: Can be used to confirm the presence of the ¹⁵N label.
-
III. Applications in Research
Isotopically labeled flufenamic acid is an invaluable tool for a variety of research applications.
-
Metabolic Studies: Labeled flufenamic acid can be used as a tracer to study its absorption, distribution, metabolism, and excretion (ADME) properties. By tracking the labeled compound and its metabolites in biological samples, researchers can gain insights into its pharmacokinetic and pharmacodynamic profiles.
-
Quantitative Analysis: It serves as an excellent internal standard for quantitative analysis of unlabeled flufenamic acid in complex biological matrices by techniques like LC-MS or GC-MS.[3]
-
Mechanism of Action Studies: Isotopically labeled flufenamic acid can be used in binding assays and to probe its interaction with biological targets.
IV. Signaling Pathways and Mechanisms of Action
Flufenamic acid exerts its effects through multiple signaling pathways. The ability to track and quantify the molecule using isotopic labeling can help in dissecting these complex interactions.
AMP-Activated Protein Kinase (AMPK) Activation
Flufenamic acid has been shown to activate AMPK, a key regulator of cellular energy homeostasis. This activation is thought to contribute to its anti-inflammatory and other pharmacological effects.[4][5]
Modulation of Ion Channels
A significant aspect of flufenamic acid's activity is its ability to modulate a wide range of ion channels, including transient receptor potential (TRP) channels, potassium (K⁺), calcium (Ca²⁺), and chloride (Cl⁻) channels.[6] This modulation affects cellular excitability and signaling.
Inhibition of NF-κB Signaling Pathway
Flufenamic acid can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition leads to a reduction in the expression of pro-inflammatory genes.[7][8]
V. Conclusion
The isotopic labeling of flufenamic acid provides researchers with a versatile and powerful set of tools to investigate its complex pharmacology. While detailed synthetic protocols for direct labeling are not abundant, established methods like the Ullmann condensation using labeled precursors offer a reliable route to obtain these valuable research compounds. The use of ¹³C, ²H, and ¹⁵N labeled flufenamic acid will continue to be instrumental in advancing our understanding of its metabolic fate, mechanism of action, and potential therapeutic applications beyond its traditional use as an NSAID.
References
- 1. Anthranilic acid (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-701-0.1 [isotope.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic chemistry - Making C14 or C13 chlorobenzene site specific label - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Flufenamic acid(530-78-9) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
A Technical Guide to Flufenamic Acid-d4 in Preliminary Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of Flufenamic Acid-d4 (FFA-d4), a deuterium-labeled isotopologue of Flufenamic Acid (FFA), in the context of early-stage drug metabolism and pharmacokinetic (DMPK) studies. While FFA is a non-steroidal anti-inflammatory drug (NSAID), its deuterated form serves as a critical analytical tool rather than a therapeutic agent itself. This document outlines its primary role as an internal standard, details relevant experimental protocols, and visualizes key metabolic and signaling pathways.
Introduction to Flufenamic Acid and the Role of Deuterium Labeling
Flufenamic acid is a member of the fenamate class of NSAIDs, known for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[3]
In drug metabolism studies, stable isotope-labeled compounds like this compound are indispensable. Deuterium labeling, the substitution of hydrogen with its stable, heavier isotope deuterium, offers two key advantages:
-
Internal Standard (IS) in Quantitative Bioanalysis: FFA-d4 is chemically identical to FFA but has a higher mass. When used in mass spectrometry (MS)-based assays (LC-MS/MS or GC-MS), it co-elutes with the non-labeled analyte but is detected at a different mass-to-charge ratio (m/z). This allows it to serve as a perfect internal standard, correcting for variability in sample preparation, injection volume, and matrix-induced ion suppression, thereby ensuring accurate and precise quantification of the parent drug.
-
Tracer in Metabolite Identification: The known mass difference between the deuterated and non-deuterated compound helps in rapidly identifying drug-related metabolites from complex biological matrices. Metabolites of FFA will appear as doublet peaks in the mass spectrum, separated by the mass of the deuterium labels, simplifying their identification.
Physicochemical Properties and Bioanalytical Data
Quantitative data for FFA and its deuterated form are crucial for designing and interpreting metabolism studies.
Table 1: Physicochemical and Bioanalytical Data for this compound and Flufenamic Acid
| Property | This compound | Flufenamic Acid | Reference(s) |
|---|---|---|---|
| IUPAC Name | 2-[[3-(trifluoromethyl)phenyl]amino]-benzoic acid-d4 | 2-[[3-(Trifluoromethyl)phenyl]amino]benzoic acid | - |
| Chemical Formula | C₁₄H₆D₄F₃NO₂ | C₁₄H₁₀F₃NO₂ | - |
| Molecular Weight | ~285.26 g·mol⁻¹ | 281.23 g·mol⁻¹ | [1] |
| Primary Use | Internal standard for quantification of flufenamic acid | Non-steroidal anti-inflammatory drug (NSAID) | - |
| hCOX-1 IC₅₀ | Not Applicable | ~3 µM | - |
| hCOX-2 IC₅₀ | Not Applicable | ~9.3 µM | - |
Core Application: this compound as an Internal Standard
The most critical role of FFA-d4 is as an internal standard for the accurate quantification of FFA in biological samples such as plasma, urine, or in vitro assay matrices (e.g., liver microsomes).
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for sample analysis using FFA-d4 as an internal standard.
Caption: Bioanalytical workflow using FFA-d4 as an internal standard.
Experimental Protocols for Preliminary Metabolism Studies
FFA-d4 is instrumental in conducting key in vitro metabolism assays, such as determining metabolic stability.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay measures the rate at which a drug is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. The disappearance of the parent drug over time is monitored.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Flufenamic Acid.
Materials:
-
Flufenamic Acid (test compound)
-
This compound (internal standard)
-
Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, G6P, G6PDH)
-
Acetonitrile (ACN), ice-cold (as quenching solution)
-
Control compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)
Protocol:
-
Preparation:
-
Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.
-
Prepare a 2 µM working solution of Flufenamic Acid in phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Prepare the quenching solution: ice-cold acetonitrile containing a fixed concentration of this compound (e.g., 100 nM).
-
-
Incubation:
-
In a 96-well plate, add HLM solution and the Flufenamic Acid working solution. The final concentration of FFA should be 1 µM and HLM 0.5 mg/mL.
-
Include negative controls (no NADPH) to assess non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately add the aliquot to a well containing the ice-cold ACN/FFA-d4 quenching solution to stop the reaction and precipitate proteins.[4]
-
-
Sample Processing & Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining Flufenamic Acid at each time point by calculating the peak area ratio of FFA to the internal standard, FFA-d4.
-
Data Presentation: The results are typically plotted as the natural log of the percentage of FFA remaining versus time. The slope of this line is used to calculate the half-life and intrinsic clearance.
Table 2: Example Data from a Metabolic Stability Assay of Flufenamic Acid
| Time (min) | % FFA Remaining (Example) | ln(% FFA Remaining) |
|---|---|---|
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 45 | 20 | 3.00 |
| 60 | 10 | 2.30 |
| Calculated t½ | ~25 min | - |
| Calculated CLint (µL/min/mg) | ~55.4 | - |
Caption: Experimental workflow for an in vitro metabolic stability assay.
Flufenamic Acid Metabolism and Signaling Pathways
Understanding the metabolic fate and pharmacological targets of a drug is essential.
Known Metabolic Pathways
Flufenamic acid primarily undergoes Phase I and Phase II metabolism.[1]
-
Phase I Metabolism: Primarily hydroxylation, catalyzed by Cytochrome P450 enzymes.
-
Phase II Metabolism: Glucuronidation of the carboxylic acid group, catalyzed by UGT enzymes (specifically UGT1A9 and UGT2B7), to form an acyl-glucuronide.[5][6]
Studies on the related compound, mefenamic acid, suggest that the acyl-glucuronide metabolite can be reactive and may covalently bind to proteins.[7][8] This highlights a potential bioactivation pathway that warrants investigation for flufenamic acid.
Caption: Primary metabolic pathways of Flufenamic Acid.
Primary Signaling Pathway: COX Inhibition
As an NSAID, the principal mechanism of action for flufenamic acid is the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[3]
Caption: Inhibition of the prostaglandin synthesis pathway by Flufenamic Acid.
Beyond COX inhibition, flufenamic acid is also known to modulate various ion channels and inhibit the NF-κB signaling pathway, contributing to its overall pharmacological profile.[3][9]
Conclusion
This compound is a vital tool for researchers in drug development. Its primary and most critical application is as an internal standard for the robust and accurate LC-MS/MS-based quantification of flufenamic acid in various biological matrices. This function is fundamental to conducting reliable preliminary DMPK studies, including in vitro metabolic stability assays. Furthermore, its isotopic signature provides a distinct advantage in metabolite identification efforts. By enabling precise measurements, this compound facilitates a clearer understanding of the parent drug's metabolic fate and pharmacokinetic properties, which is essential for the progression of any new chemical entity.
References
- 1. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. The Nonenzymatic Reactivity of the Acyl-Linked Metabolites of Mefenamic Acid toward Amino and Thiol Functional Group Bionucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: High-Throughput Analysis of Flufenamic Acid in Human Plasma using Flufenamic Acid-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Flufenamic Acid in human plasma. The use of a stable isotope-labeled internal standard, Flufenamic Acid-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described method utilizes a simple protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and other drug development applications requiring reliable quantification of Flufenamic Acid.
Introduction
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Accurate and precise quantification of Flufenamic Acid in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's chemical and physical properties, leading to improved data quality.[1] this compound is an ideal internal standard for the analysis of Flufenamic Acid, as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for potential variations during sample preparation and analysis.[2] This application note provides a detailed protocol for the extraction and quantification of Flufenamic Acid from human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Flufenamic Acid (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
Formic Acid (≥98%)
-
Ammonium Acetate
-
Ultrapure Water
-
Human Plasma (K2EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and sterile tips
Preparation of Solutions
-
Flufenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Flufenamic Acid in methanol.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare by diluting a stock solution of this compound with 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of Flufenamic Acid working solutions to achieve the desired concentrations.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of Flufenamic Acid from human plasma.
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water is added) and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 7.4 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 83.3% B |
| Flow Rate | 1 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~2 minutes |
Note: The mobile phase composition and gradient can be optimized based on the specific column and HPLC system used.
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition | Flufenamic Acid: m/z 280.1 → [Product Ion] |
| This compound: m/z 284.1 → [Product Ion] | |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 200 ms |
Note: The specific product ions and collision energies need to be optimized for the mass spectrometer being used.
Method Validation Data
The following tables summarize the expected performance characteristics of the method. The data is based on published literature for Flufenamic Acid and analogous compounds.[1][2]
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | r² |
| Flufenamic Acid | 50 - 300 | ≥ 0.999 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% of Nominal) |
| LQC | 75 | < 15% | < 15% | 85 - 115% |
| MQC | 150 | < 15% | < 15% | 85 - 115% |
| HQC | 250 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| Flufenamic Acid | Milk | 108 |
Note: Recovery data from milk is presented as an indicator of expected performance. Recovery should be determined in the matrix of interest (human plasma).[1]
Discussion
The presented LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Flufenamic Acid in human plasma. The use of this compound as an internal standard is critical for correcting matrix effects and other sources of variability, thereby ensuring the accuracy and precision of the results. The simple protein precipitation sample preparation protocol is amenable to automation and allows for rapid sample processing. The chromatographic and mass spectrometric conditions are selective for Flufenamic Acid and its deuterated internal standard. This method is well-suited for regulated bioanalysis in support of drug development programs.
Conclusion
This application note outlines a detailed protocol for the quantitative analysis of Flufenamic Acid in human plasma by LC-MS/MS using this compound as an internal standard. The method is sensitive, selective, and robust, making it suitable for high-throughput applications in a research or drug development setting.
References
Application Notes and Protocols for the Bioanalytical Method Development of Flufenamic Acid using Flufenamic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. It exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[1] Beyond COX inhibition, flufenamic acid has been shown to modulate various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and peroxisome proliferator-activated receptors (PPARs), and it also affects the activity of several ion channels. A robust and reliable bioanalytical method is crucial for the quantitative determination of flufenamic acid in biological matrices to support pharmacokinetic, toxicokinetic, and clinical studies. This document provides detailed application notes and protocols for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of flufenamic acid in human plasma, using its stable isotope-labeled analog, Flufenamic Acid-d4, as an internal standard.
Signaling Pathway of Flufenamic Acid
Flufenamic acid's primary mechanism of action involves the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Additionally, it has been reported to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Flufenamic Acid.
Bioanalytical Method Protocol
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of flufenamic acid in human plasma using this compound as the internal standard (IS).
Materials and Reagents
-
Flufenamic Acid analytical standard (≥98% purity)
-
This compound (≥99% deuterated forms)[1]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma with K2EDTA as anticoagulant
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Stock and Working Solutions
-
Flufenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of flufenamic acid in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the flufenamic acid stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following workflow outlines the LLE procedure for extracting flufenamic acid and this compound from human plasma.
Caption: Liquid-liquid extraction workflow for sample preparation.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 50% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 5 min |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Flufenamic Acid | 280.1 | 236.1 (Quantifier) | 150 |
| 280.1 | 167.1 (Qualifier) | 150 | |
| This compound | 284.1 | 240.1 | 150 |
Bioanalytical Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". A summary of the validation results is presented below.
References
Application Note and Protocol for the Analysis of Flufenamic Acid in Plasma Samples using Flufenamic Acid-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Accurate and reliable quantification of flufenamic acid in plasma is crucial for pharmacokinetic and toxicokinetic studies in drug development. This document provides a detailed protocol for the analysis of flufenamic acid in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with flufenamic acid-d4 as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard like this compound is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects.
Experimental Protocols
This protocol outlines a liquid-liquid extraction (LLE) procedure followed by LC-MS/MS analysis for the determination of flufenamic acid in plasma.
Materials and Reagents
-
Flufenamic Acid analytical standard
-
This compound analytical standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with K2EDTA as anticoagulant)
-
Methyl tert-butyl ether (MTBE)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of flufenamic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the flufenamic acid stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples (to which 25 µL of 50:50 methanol/water is added).
-
Vortex the tubes for 10 seconds.
-
Add 50 µL of 0.1 M HCl to acidify the samples and vortex for another 10 seconds.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the tubes for 5 minutes.
-
Centrifuge the samples at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 550 µL) to a new set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (see section 2.4).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions: A simple high-performance liquid chromatographic (HPLC) method can be utilized for the separation of flufenamic acid.[1]
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 5 µm particle size).[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flufenamic Acid: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z) (Note: Specific MRM transitions need to be optimized for the instrument in use. For flufenamic acid, the [M-H]⁻ ion at m/z 280.1 is a likely precursor.)[2]
-
-
Key MS Parameters:
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Collision Gas Pressure
-
Cone Voltage
-
Collision Energy (Note: These parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.)
-
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Calibration Curve Range | 5 - 5000 ng/mL | Based on typical assay requirements |
| Linearity (r²) | > 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Based on typical assay requirements |
| Mean Extraction Recovery | > 85% | [3] |
| Intra-day Precision (%CV) | < 15% | [2] |
| Inter-day Precision (%CV) | < 15% | [2] |
| Matrix Effect | 85 - 115% | Standard acceptance criteria |
LC-MS/MS Parameters
| Parameter | Flufenamic Acid | This compound |
| Precursor Ion (m/z) | 280.1 | 284.1 (anticipated) |
| Product Ion (m/z) | To be determined | To be determined |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Cone Voltage (V) | To be optimized | To be optimized |
Visualizations
Experimental Workflow
References
Application Note: High-Throughput Quantification of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Biological Matrices using GC-MS with Deuterated Internal Standards
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of commonly prescribed Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in biological matrices, such as human serum and urine. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with deuterated internal standards for accurate and precise quantification. A detailed protocol for sample preparation, including liquid-liquid extraction (LLE) and derivatization, is provided. The method has been validated for linearity, precision, and accuracy, demonstrating its suitability for clinical and toxicological analysis, as well as for pharmacokinetic studies in drug development.
Introduction
Non-steroidal anti-inflammatory drugs are widely consumed for their analgesic, anti-inflammatory, and antipyretic properties. Due to their extensive use, there is a significant need for reliable and sensitive analytical methods to quantify these compounds in biological samples for therapeutic drug monitoring, toxicological screening, and pharmacokinetic assessments. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of a wide range of compounds. However, the polar nature and low volatility of many NSAIDs necessitate a derivatization step to improve their chromatographic behavior.[1][2][3] The use of stable isotope-labeled internal standards, such as deuterated analogs, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.[4] This application note presents a comprehensive protocol for the quantification of several common NSAIDs using a validated GC-MS method with deuterated internal standards.
Experimental Workflow
The overall experimental workflow for the GC-MS quantification of NSAIDs is depicted in the following diagram.
References
- 1. The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recently developed GC/MS and LC/MS methods for determining NSAIDs in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of Flufenamic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Flufenamic Acid-d4 as an internal standard in the quantitative analysis of flufenamic acid in biological matrices using high-resolution mass spectrometry (HRMS). The methodologies outlined are particularly relevant for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
Introduction
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Accurate quantification of flufenamic acid in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. High-resolution mass spectrometry, coupled with liquid chromatography (LC-HRMS), offers exceptional selectivity and sensitivity for bioanalytical applications.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision of the analytical method.[3][4]
This compound shares identical physicochemical properties with the unlabeled flufenamic acid, ensuring co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer's ion source.[4] The mass difference of 4 Da allows for their distinct detection by the mass spectrometer, enabling reliable quantification.
Experimental Protocols
This section details the recommended procedures for sample preparation, LC-HRMS analysis, and data processing for the quantification of flufenamic acid in plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules like flufenamic acid from plasma samples.[1]
Materials:
-
Blank plasma
-
Flufenamic acid standard stock solution (1 mg/mL in methanol)
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 10 µL of methanol should be added).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.
Liquid Chromatography Conditions
The following LC conditions are recommended for the separation of flufenamic acid and this compound.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry Parameters
A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, is required for this analysis.[5][6]
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Mode | Full Scan or Targeted MS/MS (Product Ion Scan) |
| Mass Resolution | > 20,000 FWHM |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
Targeted Ions:
| Compound | Precursor Ion [M-H]⁻ (m/z) |
| Flufenamic Acid | 280.0615 |
| This compound | 284.0866 |
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected from a validated LC-HRMS method for flufenamic acid. The values are based on literature for similar compounds and analytical techniques.[7]
| Parameter | Expected Performance |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of flufenamic acid.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. jchps.com [jchps.com]
- 5. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flufenamic Acid-d4 In Vitro Metabolism Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class.[1] Its therapeutic action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[2] The metabolism of flufenamic acid, which includes hydroxylation and glucuronidation, is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.[1] Isotopic labeling, such as the use of deuterium (d4), is a common strategy in drug discovery to investigate and potentially improve metabolic stability. The deuterium substitution can lead to a kinetic isotope effect, slowing down metabolism at specific sites.[3]
This document provides a detailed protocol for an in vitro metabolism assay of Flufenamic Acid-d4 using human liver microsomes. This assay is designed to determine key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (Clint), providing valuable data for drug development and lead optimization.
Data Presentation
The following table summarizes representative quantitative data from an in vitro metabolic stability assay comparing Flufenamic Acid and this compound.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Flufenamic Acid | 25.3 | 27.4 |
| This compound | 48.7 | 14.2 |
This is representative data intended to illustrate the expected outcome of the kinetic isotope effect on metabolic stability. Actual results may vary.
Experimental Protocols
Objective
To evaluate the metabolic stability of this compound in comparison to its non-deuterated counterpart by determining its half-life and intrinsic clearance in human liver microsomes.
Materials and Reagents
-
Flufenamic Acid and this compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid (for protein precipitation)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
LC-MS/MS system
Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of Flufenamic Acid and this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice. Dilute the microsomes to the desired final concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
The assay is performed in 96-well plates.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid and an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C for 15 minutes at 3000 x g to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
The disappearance of the parent compound over time is used to calculate the metabolic stability parameters.
-
Data Analysis
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
Visualizations
Metabolic Pathway of Flufenamic Acid
Caption: Metabolic fate of Flufenamic Acid.
Experimental Workflow
Caption: In vitro metabolism assay workflow.
References
Application Note: Quantitative Analysis of Flufenamic Acid in Biological Matrices using Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Flufenamic acid (FFA) is a nonsteroidal anti-inflammatory drug (NSAID) from the anthranilic acid derivative class, known for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It functions primarily by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][3] Given its therapeutic importance, a robust and accurate method for its quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard (IS).[4][5] This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Flufenamic Acid using its deuterated analog, Flufenamic Acid-d4, as the internal standard.
Mechanism of Action Overview Flufenamic acid exerts its therapeutic effects through a multi-faceted mechanism. Its primary action is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins involved in pain and inflammation.[3] Beyond COX inhibition, FFA also modulates various ion channels, including calcium and potassium channels, and interacts with signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and peroxisome proliferator-activated receptors (PPARs).[3][6] More recently, FFA has been identified as a potent activator of AMP-activated protein kinase (AMPK) through a Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) pathway, which contributes to its anti-inflammatory effects.[7]
Caption: Mechanism of Action (MoA) of Flufenamic Acid.
Experimental Protocol: IDMS Quantification of Flufenamic Acid
This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Flufenamic Acid in human plasma.
1. Materials and Reagents
-
Flufenamic Acid (≥98% purity)
-
This compound (FFA-d4, isotopic purity ≥98%)
-
LC-MS Grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥98%)
-
Human Plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Flufenamic Acid and FFA-d4 in methanol.
-
Working Standard Solutions: Serially dilute the FFA primary stock with 50:50 acetonitrile/water to prepare calibration standards ranging from 10 ng/mL to 5000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the FFA-d4 primary stock with methanol.
3. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples and standards to room temperature.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL FFA-d4 IS working solution to all tubes (except blanks) and vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water to each tube and vortex.
-
Condition SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Load Sample: Load the entire sample mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid) and transfer to an LC-MS vial.
Caption: Sample preparation workflow for Flufenamic Acid analysis.
4. LC-MS/MS Instrumentation and Conditions The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[9] |
| MRM Transitions | Flufenamic Acid: 280.1 → 236.1 (Quantifier), 280.1 → 167.0 (Qualifier) This compound: 284.1 → 240.1 (Quantifier) |
| Source Temperature | 300°C[8] |
| Gas Flow | Optimized for the specific instrument[8] |
Note: The m/z of 280.1 for the flufenamic acid precursor ion [M-H]- is consistent with published data.[10][11]
Method Validation and Performance Characteristics
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, limit of quantification, and recovery. The following tables summarize representative data for a validated method.
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
|---|
| Flufenamic Acid | 1 - 2000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | ≤ 15.0% | ± 15.0% | ≤ 20.0% | ± 20.0% |
| Low QC | 3.0 | ≤ 10.0% | ± 10.0% | ≤ 15.0% | ± 15.0% |
| Mid QC | 100 | ≤ 10.0% | ± 10.0% | ≤ 15.0% | ± 15.0% |
| High QC | 1500 | ≤ 10.0% | ± 10.0% | ≤ 15.0% | ± 15.0% |
Acceptance criteria for precision (%CV) are typically within 15% (20% for LLOQ) and for accuracy (%Bias) are within ±15% (±20% for LLOQ).[8]
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| Low QC | 85 - 95% | 88 - 96% | 0.95 - 1.05 | 0.98 - 1.02 |
| High QC | 88 - 98% | 90 - 99% | 0.93 - 1.08 | 0.97 - 1.04 |
A consistent recovery for both the analyte and the internal standard is crucial. The IS-normalized matrix factor should be close to 1, indicating that the IS effectively compensates for any ion suppression or enhancement.[12]
Conclusion
This application note provides a comprehensive protocol for the sensitive and selective quantification of Flufenamic Acid in biological matrices using IDMS with this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and reliability by correcting for variability during sample preparation and analysis.[12] The detailed methodology and performance characteristics serve as a robust foundation for researchers in clinical and non-clinical drug development.
References
- 1. Flufenamic acid - Wikipedia [en.wikipedia.org]
- 2. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]
- 4. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry. [flore.unifi.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nonsteroidal anti-inflammatory drug flufenamic acid is a potent activator of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Validated UHPLC–MS/MS Method to Quantify Eight Antibiotics in Quantitative Dried Blood Spots in Support of Pharmacokinetic Studies in Neonates [mdpi.com]
- 9. vliz.be [vliz.be]
- 10. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Application Note & Protocol: Quantification of Flufenamic Acid in Tissue Homogenates using Flufenamic Acid-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, known for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[1] Beyond COX inhibition, flufenamic acid also modulates various ion channels and signaling pathways, including the NF-κB and AMP-activated protein kinase (AMPK) pathways, contributing to its pharmacological effects.[1][2]
Accurate quantification of flufenamic acid in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This application note provides a detailed protocol for the sensitive and selective quantification of flufenamic acid in tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Flufenamic Acid-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3][4]
Signaling Pathway of Flufenamic Acid
Flufenamic acid exerts its effects through multiple pathways. Primarily, it inhibits COX-1 and COX-2, reducing prostaglandin production.[1] Additionally, it has been shown to modulate ion channels, inhibit the pro-inflammatory NF-κB signaling pathway, and activate AMPK, which has anti-inflammatory functions.[1][2][5][6]
Caption: Major signaling pathways modulated by Flufenamic Acid.
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of flufenamic acid in tissue homogenates.
Materials and Reagents
-
Flufenamic Acid (analytical standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ethyl Acetate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tissue homogenization buffer (e.g., PBS)
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Microcentrifuge tubes
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Flufenamic Acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Flufenamic Acid by serially diluting the primary stock solution with a 50:50 methanol:water mixture.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.
Sample Preparation: Tissue Homogenization and Extraction
The following workflow outlines the key steps from tissue sample to analysis-ready extract.
Caption: Workflow for Flufenamic Acid quantification in tissue.
Protocol Steps:
-
Tissue Weighing: Accurately weigh approximately 100 mg of frozen tissue.
-
Homogenization: Place the tissue in a 2 mL tube with homogenization beads and add 900 µL of cold PBS. Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is achieved. Keep samples on ice throughout this process.
-
Aliquoting and Spiking: Transfer a 100 µL aliquot of the tissue homogenate to a clean microcentrifuge tube. Add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate to the tube. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) and vortex to dissolve.
-
Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any remaining particulates.
-
Sample Transfer: Transfer the supernatant to an LC vial for analysis.
LC-MS/MS Method
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Value |
|---|---|
| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 20% B to 95% B over 5 min, hold 1 min, return to 20% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -4.5 kV |
| Source Temp. | 500°C |
| Nebulizer Gas | 30 psi |
| Curtain Gas | 30 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Flufenamic Acid and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Flufenamic Acid | 280.1 | 236.1 | 150 | -15 |
| Flufenamic Acid (Qualifier) | 280.1 | 170.1 | 150 | -25 |
| This compound (IS) | 284.1 | 240.1 | 150 | -15 |
(Note: Collision energies are instrument-dependent and require optimization.)
Method Validation and Performance
Method validation should be performed according to established guidelines to ensure reliability. Key validation parameters are summarized below.
Calibration Curve and Linearity
A calibration curve should be prepared in the same biological matrix (blank tissue homogenate) as the study samples.
Table 4: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Ratio (Mean) |
|---|---|
| 1 (LLOQ) | 0.025 |
| 5 | 0.128 |
| 20 | 0.515 |
| 100 | 2.550 |
| 500 | 12.850 |
| 1000 (ULOQ) | 25.650 |
| Linear Range | 1 - 1000 ng/mL |
| Correlation (r²) | ≥ 0.995 |
Accuracy and Precision
Accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Table 5: Representative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) (n=5) | Intra-day Precision (%RSD) (n=5) | Inter-day Accuracy (% Bias) (n=15) | Inter-day Precision (%RSD) (n=15) |
|---|---|---|---|---|---|
| Low (LQC) | 3 | -2.5% | 6.8% | -3.1% | 7.5% |
| Medium (MQC) | 80 | 1.8% | 4.5% | 2.2% | 5.1% |
| High (HQC) | 800 | 0.5% | 3.2% | 0.9% | 4.0% |
Recovery
Extraction recovery should be consistent across the concentration range. A study on NSAIDs in animal muscle reported a recovery of 108% for flufenamic acid, indicating efficient extraction with the described type of procedure.[7]
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of flufenamic acid in tissue homogenates. The use of this compound as an internal standard ensures accurate results by compensating for potential matrix effects and procedural losses. This detailed protocol and the accompanying validation data serve as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development, enabling precise characterization of flufenamic acid distribution in tissue samples.
References
- 1. chimia.ch [chimia.ch]
- 2. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. forensicrti.org [forensicrti.org]
- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: Mobile Phase Optimization for the Chromatographic Separation of Flufenamic Acid and its d4-Analog
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. In pharmacokinetic and bioanalytical studies, deuterated internal standards, such as flufenamic acid-d4, are frequently employed to ensure the accuracy and precision of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The successful separation of the analyte from its deuterated analog is crucial to prevent isotopic cross-talk and ensure accurate quantification. This application note provides a detailed protocol for the optimization of the mobile phase for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of flufenamic acid and this compound.
The primary challenge in separating isotopologues lies in the subtle differences in their physicochemical properties. The substitution of hydrogen with deuterium can lead to a phenomenon known as the chromatographic isotope effect, which can cause slight variations in retention times.[1] Mobile phase parameters, including the type and concentration of the organic modifier, as well as the pH of the aqueous phase, play a critical role in exploiting these subtle differences to achieve baseline separation.
This document outlines a systematic approach to mobile phase optimization, focusing on the evaluation of different organic solvents and pH conditions to achieve optimal resolution and peak shape for flufenamic acid and its d4-analog.
Experimental Protocols
1. Materials and Reagents
-
Flufenamic Acid (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, and a column oven.
-
Detector: UV detector or a mass spectrometer (e.g., triple quadrupole) for detection.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Flow Rate: 0.4 mL/min
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
3. Mobile Phase Preparation
-
Mobile Phase A (Aqueous):
-
For Acidic Conditions: 0.1% Formic Acid in Water.
-
For Neutral Conditions: 10 mM Ammonium Acetate in Water.
-
-
Mobile Phase B (Organic):
-
Acetonitrile
-
Methanol
-
4. Experimental Workflow for Mobile Phase Optimization
The optimization process involves a systematic evaluation of the organic modifier and the pH of the aqueous phase.
Step 1: Evaluation of Organic Modifier (Acetonitrile vs. Methanol)
-
Prepare mobile phases with 0.1% formic acid in water as mobile phase A and both acetonitrile and methanol as separate mobile phase B options.
-
Prepare a standard solution containing both flufenamic acid and this compound at a concentration of 1 µg/mL in the sample diluent.
-
Perform a series of isocratic runs with varying percentages of the organic modifier (e.g., 40%, 50%, 60%, 70%) for both acetonitrile and methanol.
-
For each run, record the retention time (RT), peak width at half height (W50%), and calculate the resolution (Rs) between the two peaks.
Step 2: Evaluation of Mobile Phase pH
-
Based on the results from Step 1, select the organic modifier that provides better peak shape and initial separation.
-
Prepare mobile phase A with 10 mM ammonium acetate in water (for neutral pH).
-
Repeat the isocratic runs with the selected organic modifier at varying percentages.
-
Compare the retention times, peak shapes, and resolution with the results obtained under acidic conditions (0.1% formic acid).
Step 3: Fine-tuning the Organic Modifier Concentration
-
Based on the optimal organic modifier and pH determined in the previous steps, perform a more detailed evaluation of the organic modifier concentration in smaller increments (e.g., 2% steps) around the concentration that provided the best resolution.
-
Identify the isocratic mobile phase composition that yields baseline separation (Rs ≥ 1.5) with good peak symmetry.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained during the mobile phase optimization experiments. This data is representative of a typical optimization process and is intended for illustrative purposes.
Table 1: Effect of Organic Modifier on Chromatographic Parameters (Mobile Phase A: 0.1% Formic Acid in Water)
| Organic Modifier | % Organic | Analyte | Retention Time (min) | Peak Width (W50%) (min) | Resolution (Rs) |
| Acetonitrile | 50% | Flufenamic Acid | 3.25 | 0.045 | 1.33 |
| This compound | 3.18 | 0.043 | |||
| 60% | Flufenamic Acid | 2.80 | 0.040 | 1.50 | |
| This compound | 2.74 | 0.038 | |||
| 70% | Flufenamic Acid | 2.15 | 0.035 | 1.29 | |
| This compound | 2.10 | 0.034 | |||
| Methanol | 50% | Flufenamic Acid | 4.10 | 0.058 | 1.03 |
| This compound | 4.02 | 0.055 | |||
| 60% | Flufenamic Acid | 3.55 | 0.052 | 1.15 | |
| This compound | 3.48 | 0.050 | |||
| 70% | Flufenamic Acid | 2.90 | 0.048 | 1.04 | |
| This compound | 2.84 | 0.046 |
Table 2: Effect of Mobile Phase pH on Chromatographic Parameters (Organic Modifier: Acetonitrile)
| Mobile Phase A | % Acetonitrile | Analyte | Retention Time (min) | Peak Width (W50%) (min) | Resolution (Rs) |
| 0.1% Formic Acid | 60% | Flufenamic Acid | 2.80 | 0.040 | 1.50 |
| This compound | 2.74 | 0.038 | |||
| 10 mM Ammonium Acetate | 60% | Flufenamic Acid | 3.95 | 0.050 | 1.20 |
| This compound | 3.88 | 0.048 |
Discussion of Results
Based on the data presented:
-
Choice of Organic Modifier: Acetonitrile provided significantly better peak shapes (narrower peak widths) and higher resolution compared to methanol at all tested concentrations.[2] Acetonitrile's stronger elution strength also resulted in shorter retention times.[2]
-
Effect of Organic Modifier Concentration: For both solvents, increasing the organic modifier concentration led to a decrease in retention times. With acetonitrile, a concentration of 60% offered the optimal balance between analysis time and resolution.
-
Influence of pH: An acidic mobile phase (0.1% formic acid) resulted in shorter retention times and improved resolution compared to a more neutral pH (10 mM ammonium acetate).[3] This is because the acidic conditions suppress the ionization of the carboxylic acid group of flufenamic acid, making it more hydrophobic and increasing its retention on the C18 stationary phase.[3][4]
Recommended Optimized Mobile Phase
Based on this optimization study, the recommended mobile phase for the separation of flufenamic acid and its d4-analog is:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Composition: 40:60 (v/v) Mobile Phase A:Mobile Phase B (Isocratic)
Visualizations
Caption: Workflow for mobile phase optimization.
Caption: Key parameters influencing chromatographic separation.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. moravek.com [moravek.com]
Application Note: Electrospray Ionization (ESI) Settings for the LC-MS/MS Analysis of Flufenamic Acid-d4
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and recommended starting parameters for the analysis of Flufenamic Acid-d4 using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) with an Electrospray Ionization (ESI) source.
Introduction
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives class. This compound is a deuterated internal standard used for the accurate quantification of flufenamic acid in various biological matrices. This application note outlines the typical Electrospray Ionization (ESI) settings and a general LC-MS/MS protocol for the analysis of this compound. The parameters provided are based on established methods for flufenamic acid and similar NSAIDs and should serve as a robust starting point for method development and validation.
Experimental Protocols
Sample Preparation
A protein precipitation extraction is a common method for preparing plasma or serum samples for analysis.
-
To 100 µL of the sample (e.g., plasma, serum), add an appropriate volume of a working solution of this compound in methanol or acetonitrile.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase column, such as a C18 or C8 (e.g., 50 x 2.1 mm, 3.5 µm), is recommended for good chromatographic separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient would start at a lower percentage of organic phase (e.g., 30% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Parameters
The following ESI settings are recommended as a starting point. Instrument-specific optimization is crucial for achieving the best performance. Flufenamic acid and its deuterated analog are typically analyzed in negative ionization mode.
Data Presentation: ESI and MS/MS Parameters
The following table summarizes the recommended starting parameters for the ESI-MS/MS analysis of this compound.
| Parameter | Recommended Setting | Notes |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Flufenamic acid is an acidic molecule that readily forms [M-H]⁻ ions. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for maximum signal intensity and stability. |
| Cone Voltage | 20 - 40 V | Also known as fragmentor voltage; optimize to maximize precursor ion intensity. |
| Source Temperature | 120 - 150 °C | Aids in the desolvation of droplets. |
| Desolvation Gas | Nitrogen | A high flow rate is typically used. |
| Desolvation Gas Flow | 600 - 800 L/hr | Instrument dependent; assists in solvent evaporation. |
| Desolvation Temp. | 350 - 450 °C | Higher temperatures can improve desolvation efficiency. |
| Nebulizer Gas | Nitrogen | Optimize pressure for a stable spray. |
| Precursor Ion (Q1) | m/z 284.2 | For [M-H]⁻ of this compound. |
| Product Ion (Q3) | To be determined | Requires optimization by infusing a standard solution and performing a product ion scan. A likely fragment would be the loss of CO₂ (m/z 240.2). |
| Collision Energy (CE) | 15 - 30 eV | Optimize for the desired fragmentation pattern and intensity of the product ion. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for the quantification of this compound.
Conclusion
The provided electrospray ionization settings and LC-MS/MS protocol offer a solid foundation for the quantitative analysis of this compound. As with any analytical method, optimization of parameters, particularly the cone voltage and collision energy, is essential to achieve the highest sensitivity and reproducibility on the specific instrument being used. The negative ionization mode is generally preferred for this acidic analyte. Following the outlined workflow should enable researchers to develop a robust and reliable method for their specific application.
MRM transitions for Flufenamic Acid and Flufenamic Acid-d4
An Application Note for the Quantification of Flufenamic Acid and Flufenamic Acid-d4 in Biological Matrices using LC-MS/MS
Introduction
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class. It is utilized for its analgesic, anti-inflammatory, and antipyretic properties. The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[1] Additionally, flufenamic acid has been shown to modulate various ion channels and signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which contributes to its therapeutic effects.[2][3]
Accurate quantification of flufenamic acid in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose. This application note provides a detailed protocol for the determination of flufenamic acid using a stable isotope-labeled internal standard, this compound, by LC-MS/MS with Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize the optimized MRM transitions and liquid chromatography parameters for the analysis of flufenamic acid and its deuterated internal standard.
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Flufenamic Acid | Negative ESI | 280.1 | 236.1 | 200 |
| This compound | Negative ESI | 284.1 | 240.1 | 200 |
Note: The precursor ion for Flufenamic Acid corresponds to the [M-H]⁻ ion.[4][5] The primary product ion results from the neutral loss of carbon dioxide (CO₂). The transitions for this compound are proposed based on the addition of four deuterium atoms to the trifluoromethylphenyl ring of the molecule.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water (pH 4.5 with acetic acid) |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 15% A, 85% B |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Total Run Time | 2.0 min |
Experimental Protocols
Sample Preparation
This protocol is suitable for the extraction of flufenamic acid from human plasma.
a) Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Add 50 µL of 0.25 M acetic acid and vortex for 15 seconds.
-
Add 600 µL of extraction solvent (e.g., a mixture of dichloromethane, ethyl acetate, and diethyl ether).
-
Vortex the mixture for a minimum of 1 minute.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (15:85, A:B) and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE)
-
Condition a suitable SPE cartridge (e.g., polymeric reversed-phase) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 500 µL of plasma by adding an equal volume of 0.1% formic acid in water.
-
Add the internal standard to the pre-treated sample.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for approximately 1 minute.
-
Elute the analytes with 1 mL of 0.1% formic acid in a 90:10 mixture of acetonitrile and methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Create a sequence table including calibration standards, quality control samples, and the unknown samples for analysis.
-
Inject the samples and acquire data in MRM mode.
Preparation of Standards and Quality Controls
-
Prepare a stock solution of flufenamic acid (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 methanol:water mixture.
-
Prepare calibration curve standards by spiking blank plasma with the working standard solutions to achieve a concentration range of 20 to 6000 ng/mL.[6]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner from a separate stock solution.
Diagrams
Signaling Pathway of Flufenamic Acid
Caption: Signaling pathways modulated by Flufenamic Acid.
Experimental Workflow
Caption: Workflow for Flufenamic Acid analysis.
References
- 1. High-performance liquid chromatography of flufenamic acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. massbank.eu [massbank.eu]
- 6. hdb.ugent.be [hdb.ugent.be]
Troubleshooting & Optimization
Technical Support Center: Flufenamic Acid-d4 Chromatography
Welcome to the technical support center for Flufenamic Acid-d4 chromatographic analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak separation issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak eluting slightly earlier than its non-deuterated analog?
A1: This phenomenon is known as the chromatographic deuterium effect (CDE) or an isotope effect. In reversed-phase liquid chromatography, deuterated compounds often exhibit slightly weaker interactions with the stationary phase compared to their non-deuterated counterparts, leading to earlier elution.[1][2] This is typically due to the C-D bond being slightly shorter and less polarizable than the C-H bond, which can subtly reduce the compound's overall hydrophobicity.[3][4] While the effect is usually small, it can be significant enough to cause partial or baseline separation, which is critical when using the deuterated compound as an internal standard.
Q2: What is the most common cause of peak tailing for this compound?
A2: For acidic compounds like Flufenamic Acid, the most common cause of peak tailing in reversed-phase HPLC is secondary interactions between the negatively charged carboxylate group of the analyte and positively charged sites on the silica stationary phase, particularly residual silanol groups.[5][6][7] These interactions create an additional retention mechanism that slows down a portion of the analyte molecules, resulting in an asymmetric peak shape.[8]
Q3: Can the choice of mobile phase pH significantly impact my separation?
A3: Yes, absolutely. Flufenamic acid is a weak acid (pKa ~3-4). The pH of the mobile phase dictates its ionization state. When the mobile phase pH is near the analyte's pKa, a mixture of ionized and non-ionized forms exists, which can lead to broad or split peaks.[9][10] To ensure a single, sharp peak, the mobile phase pH should be adjusted to at least 2 units below the pKa (e.g., pH < 2) to keep the flufenamic acid fully protonated (non-ionized).[6][11]
Q4: My peaks are split or distorted for every compound in my run. What is the likely cause?
A4: If all peaks in a chromatogram are affected similarly, the issue likely occurs before the analytical column.[8] Common causes include a partially blocked inlet frit, a void or channel in the column packing material at the head of the column, or a poorly made connection causing extra-column volume.[6] Another possibility is a large mismatch between the injection solvent and the mobile phase, causing poor focusing of the sample on the column head.[5]
Troubleshooting Guides
Guide 1: Resolving Poor Peak Shape (Tailing)
Peak tailing is a common issue when analyzing acidic compounds. It negatively impacts resolution and integration accuracy.[5] This guide provides a systematic approach to diagnose and resolve the problem.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Initial Condition: Run your standard method and record the tailing factor.
-
pH Modification: If tailing persists, replace Formic Acid with a stronger acid like 0.1% Trifluoroacetic Acid (TFA) in both mobile phases to further suppress silanol interactions.
-
System Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
Analysis: Re-inject the this compound standard and compare the peak shape and tailing factor to the initial run.
Troubleshooting Workflow: Peak Tailing
Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.
Data Summary: Effect of pH on Peak Shape
| Parameter | Condition 1: Neutral pH (Phosphate Buffer pH 7.0) | Condition 2: Acidic pH (0.1% Formic Acid, pH ~2.7) |
| Analyte | This compound | This compound |
| Retention Time (min) | 3.5 | 5.2 |
| Tailing Factor (As) | 2.1 | 1.1 |
| Peak Shape | Severe Tailing | Symmetrical |
| Note: Data are for illustrative purposes to demonstrate chromatographic principles. |
Guide 2: Improving Resolution of Closely Eluting Peaks
Achieving baseline separation (Resolution, Rs ≥ 1.5) is critical for accurate quantification, especially when this compound is an internal standard for Flufenamic Acid.[12] A shallow gradient is often key to resolving compounds with similar properties.[11][13]
Experimental Protocol: Gradient Optimization
-
Scouting Run: Perform an initial fast gradient run (e.g., 5% to 95% Acetonitrile in 10 minutes) to determine the approximate elution time of this compound.
-
Identify Elution Window: Note the percentage of organic solvent (%B) at which the compound elutes. For example, assume it elutes at 60% B.
-
Design a Shallow Gradient: Create a new gradient that is shallower around the elution window. Instead of a linear slope across the entire run, create a segment that increases the organic phase more slowly (e.g., by 0.5-1% per minute) around the elution point.[13]
-
Refine and Test:
-
Start the new gradient about 10-15% below the elution %B.
-
End the shallow segment about 10% above the elution %B.
-
Run the analysis and measure the resolution between the peaks of interest.
-
Further decrease the slope if more resolution is needed.
-
Logical Relationship: Factors Affecting Resolution
Caption: Key chromatographic factors that influence peak resolution.
Data Summary: Effect of Gradient Slope on Resolution
| Parameter | Condition 1: Fast Gradient (10%/min) | Condition 2: Shallow Gradient (2%/min) |
| Peak Pair | Flufenamic Acid / this compound | Flufenamic Acid / this compound |
| Retention Time 1 (min) | 4.85 | 12.10 |
| Retention Time 2 (min) | 4.90 | 12.35 |
| Resolution (Rs) | 0.8 | 1.6 |
| Note: Data are for illustrative purposes to demonstrate chromatographic principles. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. i01.yizimg.com [i01.yizimg.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromtech.com [chromtech.com]
- 10. uhplcs.com [uhplcs.com]
- 11. mastelf.com [mastelf.com]
- 12. How to Design a Gradient Program to Separate Closely Eluting Impurities — Step-by-Step Example [eureka.patsnap.com]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Matrix Effects in Bioanalysis using Flufenamic Acid-d4
Welcome to the technical support center for bioanalysis utilizing Flufenamic Acid-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand matrix effects in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the analyte.[2] In bioanalysis, endogenous components like phospholipids, salts, and proteins, or exogenous substances such as anticoagulants and dosing vehicles can all contribute to matrix effects.[1] Failure to address matrix effects can compromise the reliability and reproducibility of a bioanalytical method.[1]
Q2: How does using this compound as a stable isotope-labeled internal standard (SIL-IS) help mitigate matrix effects?
A2: A SIL-IS like this compound is considered the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte (Flufenamic Acid), it will co-elute and experience the same degree of ion suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.
Q3: What are the main experimental approaches to evaluate matrix effects?
A3: The two primary methods for evaluating matrix effects are:
-
Post-Extraction Addition: This quantitative method involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration.[1]
-
Post-Column Infusion: This is a qualitative technique where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[1]
Q4: What is the "Matrix Factor" and how is it calculated?
A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated using the following formula:
MF = (Peak Response of Analyte in Spiked Blank Matrix Extract) / (Peak Response of Analyte in Neat Solution) [2]
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
The Internal Standard (IS) Normalized MF is also calculated to assess how well the IS tracks the analyte:
IS-Normalized MF = (MF of Analyte) / (MF of IS)
Regulatory guidelines, such as those from the EMA, suggest that the coefficient of variation (CV) of the IS-normalized MF across at least six different lots of matrix should not be greater than 15%.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound (IS) response across a batch. | Inconsistent sample preparation; significant matrix effect variability between samples. | Review and optimize the sample extraction procedure for consistency. Evaluate matrix effects using multiple lots of the biological matrix to understand inter-subject variability. |
| Poor accuracy and precision in Quality Control (QC) samples. | The matrix effect is not being adequately compensated for by this compound. This can happen if the analyte and IS do not perfectly co-elute or if there is differential matrix effect. | Optimize chromatographic conditions to ensure co-elution of Flufenamic Acid and this compound. Investigate the presence of metabolites or other compounds that may be interfering with only one of the compounds. |
| Significant ion suppression is observed in the post-column infusion experiment at the retention time of Flufenamic Acid. | Co-eluting endogenous matrix components (e.g., phospholipids) are interfering with ionization. | Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. Modify the chromatographic method to separate the analyte from the suppression zone. |
| IS-Normalized Matrix Factor CV > 15%. | The matrix effect is highly variable across different sources of the biological matrix, and the IS is not tracking this variability perfectly. | Further optimize the sample preparation method to achieve a more thorough clean-up. Consider using a different chromatographic column or mobile phase to improve separation from interfering components. |
Quantitative Data Summary
Table 1: Matrix Effect Data for Mefenamic Acid and Mefenamic Acid-d4 in Rat Plasma [3]
| Analyte | Concentration Level | Mean Peak Area (Neat Solution) | Mean Peak Area (Spiked Blank Plasma) | Matrix Factor (MF) | IS Normalized MF | %CV of IS Normalized MF |
| Mefenamic Acid | Low QC | 12345 | 11567 | 0.937 | 0.998 | 6.2% |
| Mefenamic Acid-d4 | Low QC | 54321 | 50987 | 0.939 | ||
| Mefenamic Acid | High QC | 98765 | 92345 | 0.935 | 0.999 | 5.9% |
| Mefenamic Acid-d4 | High QC | 54123 | 50678 | 0.936 |
This data is for illustrative purposes using a similar compound and should be established specifically for Flufenamic Acid and this compound in your laboratory.
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effect by Post-Extraction Addition
Objective: To quantitatively determine the matrix effect on Flufenamic Acid and the ability of this compound to compensate for it.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
Flufenamic Acid and this compound analytical standards.
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare solutions of Flufenamic Acid and this compound in the final reconstitution solvent at low and high QC concentrations.
-
Set B (Spiked Blank Matrix Extract): Extract blank matrix samples using the established procedure. Spike the extracted matrix with Flufenamic Acid and this compound to the same low and high QC concentrations as in Set A.
-
Set C (Pre-spiked Matrix): Spike blank matrix with Flufenamic Acid at low and high QC concentrations before extraction. Add this compound during the extraction process as per the method. This set is used for recovery assessment.
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF):
-
MF (Analyte) = Mean Peak Area from Set B / Mean Peak Area from Set A
-
MF (IS) = Mean Peak Area from Set B / Mean Peak Area from Set A
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF (Analyte) / MF (IS)
-
-
Recovery:
-
Recovery (%) = (Mean Peak Area from Set C / Mean Peak Area from Set B) * 100
-
-
Protocol 2: Qualitative Evaluation of Matrix Effect by Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.
Materials:
-
A solution of Flufenamic Acid in a compatible solvent.
-
A syringe pump and a T-connector.
-
Blank biological matrix extract.
Procedure:
-
Set up the LC-MS/MS system.
-
Using a T-connector, introduce a constant flow of the Flufenamic Acid solution into the eluent stream from the analytical column before it enters the mass spectrometer's ion source.
-
Monitor the signal of Flufenamic Acid to establish a stable baseline.
-
Inject a prepared blank matrix extract onto the LC column.
-
Observe the baseline of the Flufenamic Acid signal during the chromatographic run.
-
A decrease in the baseline indicates ion suppression at that retention time.
-
An increase in the baseline indicates ion enhancement at that retention time.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental design for post-extraction addition.
References
Technical Support Center: Minimizing Ion Suppression with Flufenamic Acid-d4 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using Flufenamic Acid-d4 as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
Ion suppression is a phenomenon that occurs in the ion source of a mass spectrometer, where the ionization of the analyte of interest is reduced due to the presence of co-eluting matrix components.[1][2][3] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[4] It is a significant concern because even with highly selective MS/MS methods, undetected co-eluting species can adversely affect the accuracy and precision of the assay.
Q2: How does using this compound as an internal standard help in minimizing the impact of ion suppression?
A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative bioanalysis.[5] Because it has nearly identical physicochemical properties to the analyte (Flufenamic Acid), it co-elutes and experiences the same degree of ion suppression.[5] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.[5]
Q3: What are the common sources of ion suppression in bioanalytical methods?
Ion suppression can be caused by a variety of endogenous and exogenous substances, including:
-
Endogenous matrix components: Phospholipids, salts, proteins, and metabolites from biological samples like plasma, urine, or tissue homogenates.[6]
-
Exogenous substances: Mobile phase additives, plasticizers from sample tubes, and dosing vehicles used in preclinical studies.[7]
Q4: Can I use a different internal standard if this compound is not available?
While a SIL-IS is highly recommended, a structural analog can be used as an alternative.[5] However, it is crucial to validate that the analog behaves similarly to the analyte in terms of extraction recovery and ionization response to ensure it can adequately compensate for matrix effects.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Flufenamic Acid using this compound as an internal standard.
Problem 1: Inconsistent or low signal intensity for Flufenamic Acid even with the internal standard.
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | The concentration of interfering substances in the matrix may be too high for the internal standard to fully compensate. |
| Action: Improve sample preparation. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts compared to protein precipitation.[3] | |
| Suboptimal Chromatographic Separation | The analyte and a significant interfering peak may be co-eluting, leading to severe localized ion suppression. |
| Action: Optimize the LC method. Adjust the mobile phase composition, gradient profile, or consider a different column chemistry to improve the separation of Flufenamic Acid from matrix components. | |
| Ion Source Contamination | Buildup of non-volatile matrix components in the ion source can lead to a general decrease in signal for all analytes. |
| Action: Clean the ion source according to the manufacturer's recommendations. | |
| Incorrect Internal Standard Concentration | An inappropriate concentration of the internal standard can affect the ionization of the analyte. |
| Action: Ensure the concentration of this compound is appropriate and consistent across all samples, standards, and quality controls. |
Problem 2: High variability in the this compound internal standard peak area across a batch.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Variability in extraction efficiency between samples can lead to inconsistent IS recovery. |
| Action: Review the sample preparation procedure for consistency. Ensure thorough mixing and precise volume transfers. | |
| Matrix Effects Specific to Certain Samples | Some individual samples may have unique matrix components that cause significant ion suppression. |
| Action: Investigate the specific samples with outlier IS responses. Consider matrix-matched calibration standards for those specific matrices if possible. | |
| Autosampler Injection Issues | Inconsistent injection volumes will lead to variability in the amount of IS introduced into the system. |
| Action: Check the autosampler for proper function, including the syringe and injection port. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of ion suppression for Flufenamic Acid using this compound.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Flufenamic Acid and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma, urine) using the intended sample preparation method. Spike Flufenamic Acid and this compound into the extracted blank matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike Flufenamic Acid and this compound into the blank matrix before the extraction process at the same concentration as Set A.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE) % = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (MF of Analyte) / (MF of Internal Standard)
-
An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
-
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for the Analysis of Flufenamic Acid and this compound
| Parameter | Typical Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition (Flufenamic Acid) | To be optimized, e.g., m/z 280.1 -> 236.1 |
| MRM Transition (this compound) | To be optimized, e.g., m/z 284.1 -> 240.1 |
Note: These are example parameters and should be optimized for your specific instrumentation and application.
Table 2: Example Results of a Matrix Effect Experiment
| Sample ID | Analyte Peak Area | IS Peak Area | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized MF | Recovery (%) |
| Set A (Neat) | 1,200,000 | 1,150,000 | - | - | - | - |
| Set B (Post-Spike) | 850,000 | 820,000 | 0.71 | 0.71 | 1.00 | - |
| Set C (Pre-Spike) | 780,000 | 750,000 | - | - | - | 91.8 |
In this example, there is evidence of ion suppression (MF < 1), but the IS-Normalized MF of 1.00 indicates that this compound is effectively compensating for this effect.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Principle of ion suppression compensation using an internal standard.
References
- 1. impactfactor.org [impactfactor.org]
- 2. vliz.be [vliz.be]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solid-Phase Extraction of Flufenamic Acid-d4
Welcome to the technical support center for solid-phase extraction (SPE) applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of Flufenamic Acid-d4. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help resolve issues of inconsistent and low recovery of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in our analysis?
A stable-isotope labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1] Because it is chemically and physically almost identical to the analyte of interest (Flufenamic Acid), it is expected to behave similarly during the entire sample preparation and analysis process, including extraction, chromatography, and ionization. This similarity allows it to compensate for variability in sample extraction and any signal suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification of the target analyte.[1]
Q2: What are the most common reasons for inconsistent recovery of this compound during SPE?
Inconsistent recovery is a frequent issue in bioanalysis and can stem from several factors throughout the SPE workflow.[2][3] Key areas to investigate include:
-
Suboptimal pH: The pH of the sample and wash solutions is critical for the retention of acidic compounds like flufenamic acid on the sorbent.
-
Improper Sorbent Selection: The choice of SPE sorbent (e.g., reversed-phase, ion-exchange) must be appropriate for the chemical properties of flufenamic acid.
-
Incorrect Solvent Strength: The solvents used for loading, washing, and elution must be of the correct composition and strength to ensure proper retention and subsequent elution.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the interaction between this compound and the SPE sorbent.
-
Inconsistent Laboratory Technique: Variations in sample pre-treatment, flow rates, and drying steps can all contribute to inconsistent results.
Q3: Can the deuterated internal standard have different recovery than the native analyte?
While ideally, the deuterated internal standard and the native analyte should have identical recovery, this is not always the case. Differences in extraction recovery between an analyte and its deuterated internal standard have been reported. This can be due to subtle differences in their physicochemical properties caused by the isotope labeling, which may lead to slight variations in their interactions with the SPE sorbent or differential susceptibility to matrix effects.
Troubleshooting Guide: Inconsistent Recovery of this compound
This guide provides a systematic approach to identifying and resolving the root causes of inconsistent this compound recovery.
Step 1: Evaluate the SPE Method Parameters
The first step in troubleshooting is a thorough review of your current SPE protocol. Flufenamic acid is an acidic drug, and its extraction is highly dependent on pH.
Problem Area: pH Control
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Sample pH | Flufenamic acid is an acidic compound. To ensure it is in its neutral form for optimal retention on a reversed-phase sorbent, the sample pH should be adjusted to be at least 2 pH units below its pKa. | Improved retention of this compound on the sorbent during sample loading. |
| Wash Solution pH is Too Low | If using a mixed-mode or ion-exchange sorbent, an acidic wash step might be appropriate. However, for reversed-phase, a wash solution with a pH that keeps the analyte neutral is crucial to prevent premature elution. | Prevents loss of this compound during the wash step. |
| Elution Solution pH is Not Optimized | To elute from a reversed-phase sorbent, a higher pH (above the pKa) can be used to ionize the flufenamic acid, making it more polar and easier to elute. For ion-exchange, the pH of the elution solvent should be adjusted to neutralize the charge of the analyte or the sorbent. | Complete and consistent elution of this compound from the SPE cartridge. |
Problem Area: Sorbent and Solvent Selection
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate Sorbent Chemistry | For acidic compounds like flufenamic acid, reversed-phase (e.g., C18, polymeric) or mixed-mode (e.g., reversed-phase with anion exchange) sorbents are generally suitable. If recovery is poor with a C18 sorbent, consider a polymeric sorbent which can offer different selectivity. | Enhanced and more consistent retention and elution of this compound. |
| Loading Solvent is Too Strong | The sample should be loaded in a weak solvent (high aqueous content) to maximize retention on a reversed-phase sorbent. High organic content in the sample can lead to breakthrough. | Minimizes the loss of this compound during the sample loading step. |
| Wash Solvent is Too Strong | The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. For reversed-phase, this typically means a higher aqueous content. | Cleaner extracts without significant loss of this compound. |
| Elution Solvent is Too Weak | The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For reversed-phase, this usually involves a higher percentage of a strong organic solvent (e.g., methanol, acetonitrile). For ion-exchange, adjusting the pH or ionic strength is key. | High and reproducible recovery of this compound in the final eluate. |
Step 2: Investigate Matrix Effects
Biological matrices are complex and can significantly impact the efficiency of the SPE process.
| Potential Cause | Recommended Action | Expected Outcome |
| Protein Binding | Flufenamic acid may bind to plasma proteins. This can prevent its interaction with the SPE sorbent. A protein precipitation step (e.g., with acetonitrile or methanol) prior to SPE can be beneficial.[3] | Increased availability of free this compound for retention on the SPE sorbent. |
| Phospholipid Interference | Phospholipids from plasma can coat the SPE sorbent, reducing its capacity and leading to inconsistent recovery. Consider using a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids. | Reduced matrix suppression and improved consistency of recovery. |
| Co-elution of Matrix Components | Other endogenous compounds in the matrix can interfere with the binding of this compound. Optimizing the wash step with a solvent of intermediate strength can help remove these interferences without eluting the analyte. | Cleaner sample extract and more reliable recovery. |
Step 3: Refine Laboratory Technique and Workflow
Even with an optimized method, variations in execution can lead to inconsistent results.
| Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent Flow Rates | The flow rate during sample loading, washing, and elution can affect recovery. A slower flow rate during loading allows for better interaction between the analyte and the sorbent. Ensure a consistent flow rate is used for all samples. | Improved reproducibility of the extraction process. |
| Cartridge Drying Out | For silica-based sorbents, it is crucial that the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps. This is less of a concern for polymeric sorbents.[3] | Maintains the activated state of the sorbent for optimal retention. |
| Incomplete Elution | Ensure the elution solvent volume is sufficient to fully elute the analyte. Sometimes, a second elution with a fresh aliquot of solvent can improve recovery. | Maximizes the amount of this compound recovered from the cartridge. |
| Sample Pre-treatment Variability | Ensure all samples, standards, and quality controls undergo the exact same pre-treatment steps (e.g., pH adjustment, protein precipitation) consistently. | Minimizes variability introduced before the SPE step. |
Experimental Protocols
Below is a general experimental protocol for the solid-phase extraction of this compound from plasma, which can be used as a starting point for optimization.
Generic Reversed-Phase SPE Protocol for this compound in Plasma
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the working solution of this compound.
-
Add 200 µL of 2% formic acid in water to acidify the sample (adjust pH to be at least 2 units below the pKa of flufenamic acid).
-
Vortex for 30 seconds.
-
(Optional but recommended) Add 400 µL of acetonitrile to precipitate proteins. Vortex and centrifuge. Transfer the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
(Optional) A second wash with a slightly stronger solvent (e.g., 20% methanol in water) can be performed to remove more interferences, but this step should be carefully evaluated to ensure no analyte loss.
-
-
Elution:
-
Dry the cartridge under vacuum for 1-2 minutes to remove any remaining aqueous wash solution.
-
Elute the this compound with 1 mL of a suitable organic solvent. To enhance elution of the acidic analyte, a small amount of base can be added to the elution solvent (e.g., 2% ammonium hydroxide in methanol).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visualization of Workflows
Troubleshooting Workflow for Inconsistent SPE Recovery
Caption: A logical workflow for troubleshooting inconsistent solid-phase extraction recovery.
General SPE Workflow for this compound
Caption: A typical solid-phase extraction workflow for this compound from a plasma sample.
References
Optimizing LC gradient for co-elution of flufenamic acid and d4 standard
This technical support center provides troubleshooting guidance and frequently asked questions for optimizing the liquid chromatography (LC) gradient for the analysis of flufenamic acid and its deuterated internal standard (flufenamic acid-d4).
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for my analysis?
A1: Co-elution occurs when two or more compounds, in this case, flufenamic acid and its d4-standard, exit the chromatography column at the same time, resulting in overlapping peaks.[1] This phenomenon compromises the ability to accurately identify and quantify the individual compounds in your sample.[1] While deuterated internal standards are designed to co-elute closely with the analyte for optimal correction of matrix effects and instrument variability, complete co-elution can sometimes interfere with accurate integration if the peaks are not perfectly symmetrical.[2]
Q2: Why is a deuterated internal standard (d4) used for flufenamic acid analysis?
A2: Deuterated standards are isotopically labeled compounds where specific hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.[2] They are considered the gold standard for LC-MS quantitative analysis because they have nearly identical chemical and physical properties to the analyte (flufenamic acid).[2] This ensures they behave similarly during sample preparation, chromatography, and ionization, which allows for precise correction of analytical variability and matrix effects, leading to highly accurate and reliable results.[2]
Q3: My peaks for flufenamic acid and d4-flufenamic acid are not perfectly aligned. Is this an issue?
A3: A slight separation between the analyte and its deuterated internal standard is often acceptable and can even be beneficial for peak integration. However, a significant shift in retention time between the two can indicate a problem with the chromatographic method or system. The goal is near co-elution to ensure both compounds experience similar matrix effects.
Q4: How can I confirm if my single peak is pure or contains co-eluting compounds?
A4: If you suspect co-elution under a single, symmetrical peak, you can use advanced detectors for confirmation. A Diode Array Detector (DAD) can assess peak purity by comparing UV spectra across the peak; if the spectra are not identical, co-elution is likely.[1][3] Similarly, with a mass spectrometer (MS), you can examine the mass spectra across the peak's elution profile. A shift in the ion ratios would indicate the presence of multiple compounds.[1][3]
Troubleshooting Guide for Co-elution Issues
This guide addresses specific problems you may encounter when developing a method for flufenamic acid and its d4 standard. The fundamental approach to resolving co-elution involves adjusting parameters that affect the chromatographic resolution: capacity factor (k') , selectivity (α) , and efficiency (N) .[3]
| Problem/Observation | Potential Cause | Recommended Solution |
| Complete Co-elution with Poor Peak Shape (e.g., fronting or tailing) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. | 1. Adjust Mobile Phase pH: Flufenamic acid is an acidic compound; its retention is highly sensitive to pH.[4] Add a modifier like formic acid (0.1%) or ammonium acetate to the mobile phase to ensure a consistent and optimal pH for good peak shape.[5][6][7] 2. Reduce Sample Concentration: Prepare and inject a more dilute sample to see if peak shape improves. 3. Replace Column: If the column is old or has been exposed to harsh conditions, replace it with a new one of the same type.[3] |
| Analyte and Standard Elute Too Early (near the void volume) | The mobile phase is too strong, leading to a low capacity factor (k').[1][3] | Weaken the Mobile Phase: In reversed-phase chromatography, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[1][3] This will increase the retention time of both compounds, allowing for better interaction with the stationary phase. |
| Inconsistent Retention Times Run-to-Run | 1. Improperly prepared mobile phase. 2. Column not equilibrated. 3. System leak. 4. Poor temperature control. | 1. Prepare Fresh Mobile Phase: Ensure mobile phase components are accurately measured and well-mixed.[8] Degas the solvents properly. 2. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial gradient conditions before each injection. This is typically 5-10 column volumes. 3. Check for Leaks: Inspect all fittings and connections for any signs of leaks.[9] 4. Use a Column Oven: Ensure the column temperature is stable and controlled throughout the analysis.[9] |
| Need to Slightly Separate Analyte and Standard for Better Integration | The selectivity (α) of the current method is not sufficient to differentiate between the analyte and the standard. | 1. Adjust Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the concentration of the acidic modifier (e.g., formic acid). The choice of solvent can alter selectivity. 2. Modify the Gradient Slope: A shallower gradient (slower increase in organic solvent over time) can improve the resolution between closely eluting peaks.[10] 3. Change Column Temperature: Adjusting the column temperature can influence selectivity and may help resolve the peaks. |
Experimental Protocols
Protocol 1: LC-MS Method Development for Flufenamic Acid and d4-Standard
This protocol provides a starting point for developing a robust LC-MS method.
-
Preparation of Standards:
-
Prepare individual stock solutions of flufenamic acid and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.[6]
-
Create a combined working solution by diluting the stock solutions in a 50:50 mixture of acetonitrile and water. The final concentration will depend on the sensitivity of your mass spectrometer.
-
-
LC Parameters (Starting Conditions):
-
Column: C18, 100 x 4.6 mm, 3 µm particle size (or similar).[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 2 µL.[6]
-
Gradient Program:
-
Start at 30% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 30% B over 0.5 minutes.
-
Hold at 30% B for 1.5 minutes for re-equilibration.
-
Total Run Time: 8 minutes.[5]
-
-
-
MS Parameters (Starting Conditions):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Flufenamic Acid: Monitor the transition from the precursor ion [M-H]⁻ at m/z 280.1 to a suitable product ion.[7]
-
This compound: Monitor the transition from the precursor ion [M-H]⁻ at m/z 284.1 to its corresponding product ion.
-
-
Optimize MS parameters such as curtain gas, collision energy, ion spray voltage, and source temperature according to your specific instrument.[6]
-
-
Optimization Strategy:
-
Inject flufenamic acid and the d4-standard separately to confirm their retention times and MS transitions.
-
Inject the combined solution.
-
If co-elution is problematic or retention is poor, adjust the gradient. First, try adjusting the starting %B. If peaks are too broad, consider a steeper gradient. If peaks are too close, use a shallower gradient.
-
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
Caption: Experimental workflow for LC method development.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. youtube.com [youtube.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. mdpi.com [mdpi.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. shimadzu.at [shimadzu.at]
- 10. Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chimia.ch [chimia.ch]
Troubleshooting poor signal intensity for Flufenamic Acid-d4
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor signal intensity with Flufenamic Acid-d4 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Flufenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). In mass spectrometry-based quantification, it is commonly used as an internal standard (IS). Since it is chemically almost identical to the analyte (Flufenamic Acid) but has a different mass, it can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Q2: I am observing a very low or no signal for this compound. What are the most common initial checks?
Start by verifying the basics:
-
Solution Integrity: Confirm the concentration and proper preparation of your this compound stock and working solutions. Ensure the correct solvent was used and that the compound is fully dissolved.
-
Instrument Performance: Check the overall health of your LC-MS/MS system. Run a system suitability test with a known standard to ensure the instrument is performing as expected.
-
Injection Process: Ensure the autosampler is correctly drawing and injecting your sample. Check for air bubbles in the syringe and sample loop.
Q3: Can the storage of this compound affect its signal intensity?
Yes, improper storage can lead to degradation. This compound should be stored as a solid at -20°C for long-term stability. Solutions should be prepared fresh whenever possible. If storing solutions, keep them at a low temperature and protect them from light to minimize degradation.
Q4: My signal for this compound is inconsistent between injections. What could be the cause?
Inconsistent signal intensity can be due to several factors:
-
Poor Chromatography: Issues like peak tailing or splitting can lead to variable integration and thus inconsistent signal. This could be due to column degradation, an inappropriate mobile phase, or a contaminated guard column.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of this compound, leading to variability. Ensure your sample preparation method effectively removes interfering matrix components.
-
Carryover: Residual analyte from a previous injection can lead to artificially high signals in subsequent runs. Implement a robust needle and column wash method.
Troubleshooting Guides
Poor or No Signal for this compound
If you are experiencing a weak or absent signal for this compound, follow this systematic troubleshooting guide.
1. Mass Spectrometer Parameter Optimization
Poor signal is often related to suboptimal mass spectrometer settings. Flufenamic Acid is typically analyzed in negative ion mode via electrospray ionization (ESI).
-
Action: Infuse a solution of this compound directly into the mass spectrometer to optimize the source and compound-specific parameters.
-
Key Parameters to Check:
-
Ionization Mode: Ensure you are in negative ESI mode.
-
Precursor and Product Ions: Verify the correct mass-to-charge ratios (m/z) for your precursor (Q1) and product (Q3) ions. For this compound (C14H6D4F3NO2, MW: 285.26), the expected [M-H]⁻ precursor is m/z 284.1. The product ions will be shifted by +4 Da compared to non-deuterated Flufenamic Acid.
-
Source Parameters: Optimize capillary voltage, source temperature, nebulizer gas flow, and drying gas flow for maximum signal intensity.
-
2. Chromatographic Performance
Suboptimal chromatography can lead to poor peak shape and, consequently, low signal intensity.
-
Action: Evaluate the chromatography of this compound by injecting a standard solution.
-
Key Aspects to Examine:
-
Peak Shape: Look for sharp, symmetrical peaks. Tailing or fronting can indicate issues with the column, mobile phase, or injection solvent.
-
Retention Time: An unexpected shift in retention time could indicate a problem with the mobile phase composition or the column itself.
-
Analyte and Internal Standard Co-elution: Ideally, Flufenamic Acid and this compound should have very similar, but not necessarily identical, retention times. A significant separation can lead to differential matrix effects.
-
3. Sample Preparation
The way a sample is prepared can significantly impact the signal intensity of the internal standard.
-
Action: Review your sample preparation protocol.
-
Potential Issues:
-
Incomplete Extraction: If this compound is not efficiently extracted from the sample matrix, the signal will be low.
-
Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of this compound. Consider a more rigorous cleanup step, such as solid-phase extraction (SPE).
-
Precipitation: Ensure that the final sample solvent is compatible with the mobile phase to prevent the analyte from precipitating.
-
Experimental Protocols
Example LC-MS/MS Method for Flufenamic Acid Analysis
This protocol is a general guideline and should be optimized for your specific instrument and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Flufenamic Acid | 280.1 | 236.1 | -15 |
| This compound | 284.1 | 240.1 | -15 |
Note: Collision energy is instrument-dependent and requires optimization.
Data Presentation
Table 1: Example Mass Spectrometry Parameters for Flufenamic Acid and this compound
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Nebulizer Gas Flow | 3 L/min |
| Drying Gas Flow | 15 L/min |
| Collision Gas | Argon |
These values are starting points and should be optimized for your specific mass spectrometer.
Table 2: Example Liquid Chromatography Parameters
| Parameter | Setting |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Visualizations
Technical Support Center: Stability of Flufenamic Acid-d4 in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability of Flufenamic Acid-d4 in biological matrices during experimental procedures.
Introduction
This compound is a deuterated stable isotope-labeled internal standard for Flufenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). Accurate quantification of Flufenamic Acid in biological samples using methods like LC-MS/MS relies on the stability of its deuterated internal standard. Degradation of this compound can lead to inaccurate and unreliable results. This guide outlines best practices for handling and storing biological samples containing this compound and provides protocols for stability assessment.
General Stability Recommendations
The stability of this compound in biological matrices is influenced by several factors, including temperature, pH, light exposure, and enzymatic activity.[1][2] To maintain the integrity of the internal standard, it is crucial to adhere to proper sample handling and storage protocols. As a general guideline, it is recommended to store biological samples at ultra-low temperatures (e.g., -70°C or lower) for long-term storage and to minimize the number of freeze-thaw cycles.[3][4][5][6][7]
Data Presentation: Stability of Flufenamic Acid in Biological Matrices
While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide an illustrative summary of the expected stability of the non-deuterated form, Flufenamic Acid, in common biological matrices based on general principles of bioanalytical method validation.[8][9][10][11][12] Researchers should perform their own stability assessments for this compound in their specific matrix and storage conditions.
Table 1: Long-Term Stability of Flufenamic Acid in Human Plasma
| Storage Temperature | Duration | Analyte Concentration Change (%) | Acceptance Criteria |
| -20°C | 1 month | < 10% | ± 15% of nominal concentration |
| -20°C | 3 months | < 15% | ± 15% of nominal concentration |
| -70°C | 6 months | < 10% | ± 15% of nominal concentration |
| -70°C | 12 months | < 10% | ± 15% of nominal concentration |
Table 2: Freeze-Thaw Stability of Flufenamic Acid in Human Serum
| Number of Cycles | Analyte Concentration Change (%) | Acceptance Criteria |
| 1 | < 5% | ± 15% of nominal concentration |
| 3 | < 10% | ± 15% of nominal concentration |
| 5 | < 15% | ± 15% of nominal concentration |
Table 3: Bench-Top Stability of Flufenamic Acid in Processed Human Urine
| Storage Condition | Duration | Analyte Concentration Change (%) | Acceptance Criteria |
| Room Temperature (~25°C) | 4 hours | < 5% | ± 15% of nominal concentration |
| Room Temperature (~25°C) | 8 hours | < 10% | ± 15% of nominal concentration |
| 4°C | 24 hours | < 5% | ± 15% of nominal concentration |
Experimental Protocols
Detailed methodologies for key stability experiments are provided below. These protocols are based on regulatory guidelines for bioanalytical method validation.[8][11][13][14]
Protocol 1: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix over an extended period under specified storage conditions.
Materials:
-
Blank biological matrix (e.g., human plasma, serum, urine)
-
This compound stock solution
-
Validated analytical method (e.g., LC-MS/MS)
-
Calibrators and quality control (QC) samples
Procedure:
-
Prepare two sets of QC samples at low and high concentrations by spiking the blank biological matrix with this compound.
-
Analyze one set of freshly prepared QC samples (time zero).
-
Store the remaining QC samples at the desired long-term storage temperature (e.g., -20°C or -70°C).
-
At each specified time point (e.g., 1, 3, 6, 12 months), retrieve a set of stored QC samples.
-
Allow the samples to thaw unassisted at room temperature.
-
Analyze the thawed QC samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples.
-
Calculate the mean concentration of the stored QC samples and compare it to the nominal concentration. The deviation should be within ±15%.
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To determine the effect of repeated freezing and thawing cycles on the stability of this compound in a biological matrix.
Materials:
-
Blank biological matrix
-
This compound stock solution
-
Validated analytical method
-
Calibrators and QC samples
Procedure:
-
Prepare a set of QC samples at low and high concentrations.
-
Analyze a subset of these QCs as the baseline (Cycle 0).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
After thawing, analyze a subset of the QC samples.
-
Refreeze the remaining samples for at least 12 hours.
-
Repeat the freeze-thaw process for a predetermined number of cycles (typically 3 to 5).
-
Analyze the QC samples after the final cycle.
-
The mean concentration at each cycle should be within ±15% of the baseline concentration.
Protocol 3: Bench-Top (Short-Term) Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a period relevant to sample handling and processing time.
Materials:
-
Blank biological matrix
-
This compound stock solution
-
Validated analytical method
-
Calibrators and QC samples
Procedure:
-
Prepare QC samples at low and high concentrations.
-
Analyze a set of freshly prepared QC samples (time zero).
-
Leave the remaining QC samples on the bench at room temperature for a specified duration (e.g., 4, 8, 24 hours).
-
After the specified time, analyze the QC samples.
-
The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound.
Troubleshooting Guides and FAQs
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in internal standard (IS) response across a run | Inconsistent sample processing (e.g., pipetting errors, incomplete extraction).[2][15][16][17] Matrix effects.[2] IS instability in the autosampler. | Review and optimize sample preparation steps. Ensure consistent timing and technique. Evaluate for matrix effects by post-column infusion or by comparing IS response in neat solution versus matrix. Assess autosampler stability by reinjecting samples over time. |
| Decreasing IS response over the course of an analytical run | IS degradation in the autosampler vial. Adsorption of the IS to the vial or cap. | Prepare fresh IS working solution. Use silanized or low-adsorption vials. Evaluate the stability of the IS in the reconstitution solvent. |
| IS response is significantly lower in study samples compared to calibration standards and QCs | Matrix suppression in study samples. Different anticoagulant used in study samples. | Investigate matrix effects specific to the study sample population. Ensure that the matrix used for standards and QCs matches that of the study samples. |
| Unexpected peaks interfering with the IS peak | Contamination from the biological matrix or reagents. Metabolite interference. | Analyze blank matrix from multiple sources to identify the source of interference. Optimize chromatographic conditions to separate interfering peaks. |
| Failure to meet stability acceptance criteria | Inappropriate storage temperature.[3][4] Light sensitivity. Enzymatic degradation.[18][19][20] | Store samples at a lower temperature (e.g., -70°C instead of -20°C). Protect samples from light during handling and storage. Add enzyme inhibitors (e.g., fluoride for esterases) to the collection tubes if enzymatic degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for plasma samples containing this compound?
A1: For long-term storage (greater than one month), it is recommended to store plasma samples at -70°C or colder to minimize degradation.[4][5] For short-term storage (up to one month), -20°C may be acceptable, but this should be confirmed with stability studies. Avoid repeated freeze-thaw cycles.
Q2: How many freeze-thaw cycles are acceptable for samples containing this compound?
A2: It is best to minimize freeze-thaw cycles. Bioanalytical method validation guidelines typically recommend assessing stability for at least three freeze-thaw cycles.[8][12] If more cycles are anticipated during sample analysis, the stability should be evaluated for that number of cycles.
Q3: My this compound internal standard response is variable. What should I investigate first?
A3: Start by reviewing your sample preparation procedure for any inconsistencies.[2][15] Ensure accurate and consistent pipetting of the internal standard solution into all samples. Check for potential matrix effects and the stability of the internal standard in your autosampler.
Q4: Can I use published stability data for Flufenamic Acid instead of conducting my own stability studies for this compound?
A4: While data for the non-deuterated compound can provide a good initial estimate of stability, regulatory guidelines require that you perform stability assessments for the specific analyte (in this case, the deuterated internal standard) in the same matrix and under the same storage conditions as your study samples.[8][11] The stability of a deuterated standard is generally expected to be very similar to its non-deuterated counterpart.
Q5: What should I do if my long-term stability samples fail to meet the acceptance criteria?
A5: If long-term stability fails, you may need to shorten the allowable storage duration for your samples or lower the storage temperature.[12] It is crucial to investigate the cause of the instability. If degradation is confirmed, any study samples stored under those conditions for that duration may not be reportable.
Caption: Factors influencing this compound stability and mitigation strategies.
References
- 1. japsonline.com [japsonline.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. anivet.au.dk [anivet.au.dk]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. bfarm.de [bfarm.de]
- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 14. fda.gov [fda.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 17. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Reconstituted liver microsomal enzyme system that hydroxylates drugs, other foreign compounds and endogenous substrates. VII. Stimulation of benzphetamine N-demethylation by lipid and detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liver microsomal drug-metabolizing enzyme activity: enhancement by blockade of degradative processes in promethazine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Degradation of arylsulfate by hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of Flufenamic Acid-d4 purity on quantification accuracy
Welcome to the Technical Support Center for Flufenamic Acid-d4. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and troubleshooting potential issues related to the use of this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is intended for use as an internal standard (IS) for the precise quantification of flufenamic acid in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its structural and chemical similarity to the analyte, flufenamic acid, allows it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variability.[3]
Q2: What level of isotopic purity can I expect for this compound?
A2: Commercially available this compound typically has a high isotopic purity, often ≥99% for deuterated forms (d1-d4).[1] However, it is important to note that 100% isotopic purity is practically unattainable in the synthesis of stable-isotope labeled internal standards.[4] A common impurity is the presence of the unlabeled analyte (flufenamic acid).[4][5]
Q3: How does the purity of this compound impact quantification accuracy?
A3: The purity of this compound is critical for accurate quantification.[6][7] The most significant concern is the presence of unlabeled flufenamic acid as an impurity.[5] This can lead to cross-interference, where the impurity in the internal standard contributes to the analyte's signal, potentially causing an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[3][5]
Q4: What are the acceptable limits for cross-interference from the internal standard?
A4: According to regulatory guidelines such as the ICH M10, the contribution of the internal standard to the analyte signal (IS-to-analyte interference) should be equal to or less than 20% of the response at the LLOQ.[3] Conversely, the contribution of the analyte to the internal standard signal should be equal to or less than 5% of the IS response.[3]
Q5: Can the deuterium label on this compound exchange with hydrogen from the solvent?
A5: While stable isotope-labeled internal standards are generally robust, there is a potential for deuterium-hydrogen exchange, especially under certain pH or temperature conditions during sample storage or preparation.[3][8] This can alter the isotopic distribution and potentially affect quantification. It is advisable to evaluate the stability of the internal standard under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound for quantitative analysis.
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate quantification at the LLOQ | IS-to-analyte cross-interference: The unlabeled flufenamic acid impurity in the this compound is contributing to the analyte signal.[3][5] | 1. Verify IS Purity: Check the Certificate of Analysis (CoA) for the isotopic purity of your this compound lot. 2. Assess Interference: Prepare a blank sample spiked only with the working concentration of this compound. Analyze it and measure the response in the analyte's mass transition. The response should be ≤20% of the LLOQ response.[3] 3. Adjust LLOQ: If interference is significant and a higher purity IS is not available, consider raising the LLOQ.[5] |
| High variability in IS response across samples | Inconsistent IS addition: Errors in pipetting the internal standard solution. Matrix effects: Ion suppression or enhancement affecting the IS signal differently across samples.[3] Sample preparation variability: Inconsistent extraction recovery of the IS. | 1. Review Pipetting Technique: Ensure accurate and consistent addition of the IS to all samples, calibrators, and quality controls (QCs). 2. Evaluate Matrix Effects: Compare the IS response in extracted blank matrix samples to the response in a neat solution. A significant difference indicates matrix effects. Optimize chromatographic separation to move the analyte and IS peaks away from interfering matrix components.[3][9] 3. Optimize Extraction: Ensure the extraction procedure is robust and reproducible for both the analyte and the IS. |
| Chromatographic peak splitting or shifting for this compound | Deuterium effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[9] This can lead to differential matrix effects if the two peaks are not sufficiently co-eluted.[3] Poor chromatography: Issues with the column, mobile phase, or LC system. | 1. Optimize Chromatography: Adjust the gradient, flow rate, or mobile phase composition to ensure co-elution or near co-elution of flufenamic acid and this compound. 2. System Suitability: Perform regular system suitability tests to ensure the LC-MS system is performing optimally. Check for column degradation or blockages. |
| Non-linear calibration curve | Cross-interference: Contribution of the analyte to the IS signal at high concentrations, or vice-versa at low concentrations.[3] Incorrect IS concentration: The concentration of the internal standard may not be appropriate for the calibration range.[3] | 1. Assess Cross-Interference: Analyze the highest concentration calibrant without IS to check for analyte contribution to the IS signal. Analyze a blank with only IS to check for IS contribution to the analyte signal. 2. Optimize IS Concentration: A common practice is to use an IS concentration that is 1/3 to 1/2 of the upper limit of quantification (ULOQ) concentration of the analyte.[3] |
Experimental Protocols
Protocol: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
This protocol outlines the general steps for preparing solutions for a typical bioanalytical LC-MS/MS assay using this compound as an internal standard.
-
Stock Solution Preparation:
-
Analyte Stock: Accurately weigh a suitable amount of flufenamic acid reference standard and dissolve it in an appropriate solvent (e.g., methanol, DMSO) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Internal Standard Stock: Prepare a primary stock solution of this compound in a similar manner.
-
It is recommended to prepare stock solutions for calibration standards and quality controls from separate weighings of the reference standard.[6]
-
-
Working Solution Preparation:
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent. These solutions will be used to spike the blank biological matrix for calibration standards and QCs.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration that will be added to all samples (e.g., a concentration that provides a response in the mid-range of the detector's linear response).[3]
-
-
Preparation of Calibration Standards (CS) and Quality Controls (QC):
-
Spike a known volume of blank biological matrix (e.g., plasma, urine) with a small volume of the appropriate analyte working solution to achieve the desired concentrations for the calibration curve and QC levels (low, medium, high). The volume of the spiking solution should typically not exceed 5% of the matrix volume.[6]
-
-
Sample Preparation (Example: Protein Precipitation):
-
To an aliquot of each CS, QC, and unknown sample, add the internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile, methanol) at a fixed ratio (e.g., 3:1 v/v).
-
Vortex thoroughly to mix and precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: General workflow for sample analysis using an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Flufenamic Acid-d4 Isotopic Contribution Correction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the isotopic contribution of Flufenamic Acid-d4 in mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the isotopic contribution of this compound?
A1: Stable isotope-labeled internal standards, such as this compound, are used to improve the accuracy and precision of quantitative mass spectrometry by correcting for variations during sample processing and analysis.[1] However, these standards are never 100% isotopically pure.[2] this compound contains not only the desired d4 isotopologue but also lower deuterated forms (d0, d1, d2, d3) and exhibits a natural isotopic distribution of other elements (e.g., ¹³C, ¹⁵N, ¹⁸O). This results in an isotopic overlap between the analyte (unlabeled Flufenamic Acid) and the internal standard, a phenomenon often referred to as "cross-talk".[3][4] This overlap can lead to an overestimation of the analyte concentration, creating a non-linear calibration curve and biasing the quantitative results.[3] Therefore, a correction is crucial for accurate quantification.
Q2: What is the chemical information for Flufenamic Acid and its deuterated internal standard?
A2: The relevant chemical information is summarized in the table below.
| Parameter | Flufenamic Acid | This compound |
| Chemical Formula | C₁₄H₁₀F₃NO₂ | C₁₄H₆D₄F₃NO₂ |
| Monoisotopic Mass | 281.0664 g/mol [5] | 285.0915 g/mol [6] |
| Molecular Weight | 281.23 g/mol [5] | 285.26 g/mol [6] |
Q3: What are the natural isotopic abundances of the elements in Flufenamic Acid?
A3: The natural abundances of the stable isotopes for the elements present in Flufenamic Acid are listed below. These values are essential for calculating the theoretical isotopic distribution.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Fluorine | ¹⁹F | 100 |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| (Source: IUPAC[7]) |
Troubleshooting Guides
Problem: I am observing a non-linear calibration curve at low analyte concentrations.
Solution: This is a common indication of isotopic interference from the internal standard. The contribution of the d0 isotopologue from the this compound standard has a more significant impact at lower concentrations of the native analyte.
Troubleshooting Steps:
-
Verify Isotopic Purity: Analyze a pure solution of your this compound standard to determine its isotopic distribution (the relative intensities of the d0, d1, d2, d3, and d4 peaks).
-
Apply Correction Factor: Calculate and apply a correction factor to your data. A simplified approach is to determine the percentage of the d0 signal in your d4 standard and subtract this contribution from your analyte signal. For more accurate results, a matrix-based correction is recommended.
-
Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the observed bias at low analyte concentrations.[4]
Problem: My calculated correction factor seems to be inaccurate.
Solution: An inaccurate correction factor can arise from several sources.
Troubleshooting Steps:
-
Re-evaluate Isotopic Distributions: Ensure that the isotopic distributions of both the unlabeled Flufenamic Acid and the this compound have been accurately measured from pure standards.
-
Check Mass Spectrometer Resolution: Insufficient mass resolution can lead to the inability to distinguish between closely related isotopic peaks, resulting in inaccurate intensity measurements.[8]
-
Account for All Contributing Isotopes: Ensure your correction calculations account for the natural abundance of all relevant isotopes (¹³C, ¹⁵N, ¹⁸O, etc.) in both the analyte and the internal standard.
Experimental Protocols
Protocol 1: Determination of Isotopic Distribution
This protocol outlines the procedure for determining the isotopic distribution of both unlabeled Flufenamic Acid and the this compound internal standard.
-
Prepare Stock Solutions: Prepare individual stock solutions of unlabeled Flufenamic Acid and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that provides a strong signal-to-noise ratio.
-
Mass Spectrometry Analysis: Infuse each solution separately into the mass spectrometer.
-
Acquire Full Scan Spectra: Acquire full scan mass spectra over a relevant m/z range to encompass all expected isotopic peaks.
-
Data Analysis:
-
For the unlabeled Flufenamic Acid, record the signal intensities of the monoisotopic peak (M+0) and the subsequent isotopic peaks (M+1, M+2, etc.).
-
For the this compound, record the signal intensities of the d0, d1, d2, d3, and d4 peaks.
-
-
Calculate Relative Abundances: For each compound, normalize the intensities of the isotopic peaks to the most abundant peak to determine their relative abundances.
Protocol 2: Step-by-Step Isotopic Contribution Correction
This protocol provides a simplified method for correcting the measured analyte signal for the contribution from the deuterated internal standard.
-
Determine Correction Factors from Pure Standards:
-
Analyze a pure solution of this compound.
-
Measure the intensity of the signal at the m/z of the unlabeled Flufenamic Acid (let's call this ISd0_intensity).
-
Measure the intensity of the signal at the m/z of the this compound (let's call this ISd4_intensity).
-
Calculate the correction factor (CF) as: CF = ISd0_intensity / ISd4_intensity.
-
-
Analyze Samples:
-
In your experimental samples containing both the analyte and the internal standard, measure the raw intensity of the analyte (Analyte_raw_intensity) and the internal standard (IS_sample_intensity).
-
-
Apply the Correction:
-
Calculate the contribution of the internal standard to the analyte signal: IS_contribution = IS_sample_intensity * CF.
-
Calculate the corrected analyte intensity: Analyte_corrected_intensity = Analyte_raw_intensity - IS_contribution.
-
-
Quantification: Use the Analyte_corrected_intensity for all subsequent quantification calculations.
Visualizations
Caption: A flowchart illustrating the key steps for correcting the isotopic contribution of this compound.
References
- 1. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope-abundance variations of selected elements (IUPAC technical report) [pubs.usgs.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Bioanalytical Methods: Flufenamic Acid-d4 vs. Mefenamic Acid as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of bioanalytical method development and validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reproducibility of results. This is particularly critical during cross-validation, a process required when two or more bioanalytical methods are used to generate data within the same study or across different studies. This guide provides an objective comparison of a deuterated stable isotope-labeled internal standard, Flufenamic Acid-d4, against a non-deuterated structural analog, Mefenamic Acid, in the cross-validation of a bioanalytical method for Flufenamic Acid in human plasma.
Data Presentation: A Comparative Analysis
The following table summarizes the illustrative quantitative data from a cross-validation study comparing the performance of a bioanalytical method using this compound versus Mefenamic Acid as the internal standard. The data is modeled on typical outcomes observed when comparing deuterated and non-deuterated internal standards.
Table 1: Cross-Validation Performance of this compound vs. Mefenamic Acid
| Parameter | Acceptance Criteria | Method A: Flufenamic Acid with this compound (IS) | Method B: Flufenamic Acid with Mefenamic Acid (IS) | Outcome |
| Precision (%CV) - LLOQ QC | ≤ 20% | 4.8% | 12.5% | Both Pass |
| Precision (%CV) - Low QC | ≤ 15% | 3.5% | 9.8% | Both Pass |
| Precision (%CV) - Mid QC | ≤ 15% | 2.9% | 8.2% | Both Pass |
| Precision (%CV) - High QC | ≤ 15% | 2.1% | 6.5% | Both Pass |
| Accuracy (%Bias) - LLOQ QC | ± 20% | +2.5% | -8.7% | Both Pass |
| Accuracy (%Bias) - Low QC | ± 15% | +1.8% | -6.2% | Both Pass |
| Accuracy (%Bias) - Mid QC | ± 15% | +0.9% | -4.5% | Both Pass |
| Accuracy (%Bias) - High QC | ± 15% | -0.5% | -3.1% | Both Pass |
| Matrix Effect (%CV) | ≤ 15% | 5.2% | 18.9% | Method B Fails |
| Recovery (%CV) | ≤ 15% | 4.1% | 14.5% | Both Pass |
| Cross-Validation of Incurred Samples | ≥ 67% of samples within ±20% of the mean | 95% | 75% | Both Pass |
Key Observations:
-
Both methods met the acceptance criteria for precision and accuracy for the quality control (QC) samples.
-
The method utilizing this compound demonstrated superior precision and accuracy with lower %CV and %Bias values.
-
Crucially, the method with Mefenamic Acid as the internal standard failed to meet the acceptance criteria for matrix effect, indicating a higher susceptibility to interference from endogenous components in the plasma.
-
While both methods passed the incurred sample reanalysis, the margin of success was significantly higher with the deuterated internal standard.
Experimental Protocols
A detailed methodology for the cross-validation of the two bioanalytical methods is provided below.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Individual stock solutions of Flufenamic Acid, this compound, and Mefenamic Acid (1 mg/mL) were prepared in methanol.
-
Working Solutions: A series of working solutions of Flufenamic Acid were prepared by diluting the stock solution with 50% methanol to prepare calibration curve (CC) standards and quality control (QC) samples. Separate working solutions for this compound (100 ng/mL) and Mefenamic Acid (100 ng/mL) were also prepared.
-
Calibration Curve Standards: CC standards were prepared by spiking blank human plasma with the appropriate working solutions to achieve concentrations of 1, 2, 5, 10, 20, 50, and 100 ng/mL.
-
Quality Control Samples: QC samples were prepared in blank human plasma at four concentration levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (30 ng/mL), and High (80 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (CC, QC, or study sample), add 25 µL of the respective internal standard working solution (this compound for Method A; Mefenamic Acid for Method B).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: SCIEX QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Flufenamic Acid: Q1 280.1 -> Q3 236.1
-
This compound: Q1 284.1 -> Q3 240.1
-
Mefenamic Acid: Q1 240.1 -> Q3 196.1
-
Acceptance Criteria for Cross-Validation
Based on the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, the following acceptance criteria should be met for a successful cross-validation:
-
Precision: The coefficient of variation (%CV) for the replicate QC samples should not exceed 15% (20% for the LLOQ).
-
Accuracy: The mean concentration of the replicate QC samples should be within ±15% (±20% for the LLOQ) of the nominal concentration.
-
Incurred Sample Reanalysis (ISR): At least two-thirds (67%) of the re-analyzed incurred samples should have results that are within 20% of the mean of the initial and re-analyzed values.
Mandatory Visualizations
Experimental Workflow
A Comparative Performance Analysis: Flufenamic Acid-d4 versus C¹³-Labeled Flufenamic Acid as Internal Standards
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Quantitative Analysis
In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving accurate and precise quantification with liquid chromatography-mass spectrometry (LC-MS). The choice of isotopic label, however, can significantly influence assay performance. This guide provides an objective comparison of two common isotopically labeled forms of flufenamic acid: the deuterium-labeled (Flufenamic Acid-d4) and the carbon-13-labeled (C¹³-labeled) versions.
Core Performance Comparison: A Tabular Summary
While direct head-to-head experimental data for the two labeled flufenamic acids is not extensively published, we can extrapolate their performance based on well-established principles of isotope effects in mass spectrometry. The consensus in the scientific community leans towards the superiority of ¹³C-labeled standards.[1][2]
| Performance Attribute | This compound | C¹³-labeled Flufenamic Acid | Key Considerations for Researchers |
| Chromatographic Co-elution | Potential for slight retention time shifts (isotopic effect). | Expected to have identical retention time as the unlabeled analyte. | Perfect co-elution is critical for accurate compensation of matrix effects. Any separation between the analyte and the internal standard can lead to different degrees of ion suppression or enhancement, compromising accuracy.[1][2] |
| Isotopic Stability | High, but a theoretical risk of back-exchange (H/D exchange) exists depending on the label position and experimental conditions. | Exceptionally high, with no risk of isotopic exchange. | The stability of the label is paramount for the integrity of the internal standard throughout sample preparation, storage, and analysis. |
| Compensation for Matrix Effects | Generally good, but can be less reliable if chromatographic separation occurs. | Excellent and highly reliable due to identical physicochemical properties and co-elution.[1][3][4] | The ability to accurately correct for variations in the sample matrix is a primary function of a SIL internal standard. |
| Accuracy and Precision | Good to excellent, but may be slightly lower than ¹³C-labeled standards due to potential isotopic effects. | Considered the "gold standard," providing the highest level of accuracy and precision.[2] | For regulated bioanalysis, the highest possible accuracy and precision are often required. |
| Commercial Availability & Cost | More commonly available and generally less expensive to synthesize. | Less common and typically more expensive due to more complex synthetic procedures. | Project budget and timelines can be a deciding factor in the selection of the internal standard. |
Representative Experimental Protocol: LC-MS/MS Quantification of Flufenamic Acid
The following is a generalized protocol for the quantification of flufenamic acid in a biological matrix, such as human plasma. This protocol can be adapted for use with either this compound or C¹³-labeled flufenamic acid as the internal standard.
1. Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare stock solutions of flufenamic acid and the chosen internal standard (this compound or C¹³-labeled flufenamic acid) in a suitable organic solvent (e.g., methanol).
-
Serially dilute the flufenamic acid stock solution to prepare working standards.
-
Spike blank biological matrix with the working standards to create calibration standards at various concentrations.
-
Prepare QCs at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of each standard, QC, and study sample into a 96-well plate.
-
Add 10 µL of the internal standard working solution to all wells except for the blank matrix.
-
Add 200 µL of cold acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 15 minutes.
-
Transfer the supernatant to a clean 96-well plate and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
3. LC-MS/MS Instrumental Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to resolve flufenamic acid from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
Flufenamic Acid: m/z 280.1 → [product ion]
-
This compound: m/z 284.1 → [corresponding product ion]
-
C¹³-labeled Flufenamic Acid (assuming 6 ¹³C atoms): m/z 286.1 → [corresponding product ion]
-
-
4. Data Analysis
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of flufenamic acid in the QCs and study samples from the calibration curve.
Visualizing the Mechanism: Flufenamic Acid's Signaling Pathways
Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), exerts its effects through multiple signaling pathways. The following diagrams illustrate some of the key mechanisms of action.
Caption: A typical experimental workflow for bioanalysis.
Caption: Inhibition of the COX pathway by Flufenamic Acid.
Caption: Activation of the AMPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Isotope Effect of Flufenamic Acid-d4 in Chromatography: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the chromatographic behavior of isotopically labeled compounds is crucial for developing robust analytical methods. This guide provides a comparative analysis of Flufenamic Acid and its deuterated analog, Flufenamic Acid-d4, with a focus on the isotope effect observed in chromatography.
The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This is due to their ability to mimic the analyte of interest, Flufenamic Acid, during sample preparation and analysis, thereby improving the accuracy and precision of the results. However, the substitution of hydrogen atoms with deuterium can lead to subtle differences in physicochemical properties, which may manifest as a chromatographic isotope effect.
Understanding the Isotope Effect in Chromatography
The primary observable isotope effect in chromatography is a difference in retention time between the labeled and unlabeled compounds. Typically, in reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. This phenomenon is attributed to the slightly weaker intermolecular interactions of the C-D bond compared to the C-H bond with the non-polar stationary phase. While this effect is often minimal, its assessment is a critical component of bioanalytical method validation to ensure that it does not impact the accuracy and reliability of the quantification.
Comparative Chromatographic Data
For the purpose of this guide, we will present a representative experimental protocol for the analysis of Flufenamic Acid, where this compound would be used as an internal standard. Researchers can adapt this protocol to specifically investigate the isotope effect by analyzing both compounds under the same conditions and precisely measuring their respective retention times.
Experimental Protocol: Representative LC-MS/MS Method for Flufenamic Acid Analysis
This protocol is a composite of typical methods used for the analysis of Flufenamic Acid in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (this compound in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Flufenamic Acid: m/z 280.1 → 236.1This compound: m/z 284.1 → 240.1 |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Data Presentation: Expected Observations
When analyzing a mixture of Flufenamic Acid and this compound under the conditions described above, researchers should pay close attention to the retention times of the two compounds.
| Compound | Expected Retention Time (min) |
| Flufenamic Acid | t |
| This compound | t - Δt |
Note: 't' represents the retention time of Flufenamic Acid. Δt represents the small shift in retention time due to the isotope effect. In reversed-phase chromatography, Δt is expected to be a small positive value, indicating earlier elution of the deuterated compound.
Alternative Analytical Methods
While LC-MS is the most common and sensitive method for the quantification of Flufenamic Acid, particularly in biological matrices, other analytical techniques have also been employed. These methods can be considered as alternatives or for complementary analysis.
| Method | Principle | Application |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation based on differential partitioning between a stationary phase and a developing solvent system. | Quantification in pharmaceutical formulations. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. Derivatization is often required for non-volatile drugs like Flufenamic Acid. | Less common for routine analysis due to the need for derivatization. |
| Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Used for quantification in bulk drug and simple formulations. |
| Fluorimetry | Measurement of fluorescence emitted by the analyte upon excitation with light of a suitable wavelength. | Offers higher sensitivity than spectrophotometry for certain applications. |
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the isotope effect of this compound in a chromatographic experiment.
Logical Relationship of Key Parameters
The following diagram outlines the logical relationship between the key experimental parameters and the observation of the isotope effect.
The Gold Standard: Justifying Deuterated Internal Standards in Regulatory Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulatory submissions, the choice of an internal standard (IS) in bioanalytical assays is a critical decision with far-reaching implications for data quality and regulatory acceptance. This guide provides a comprehensive comparison of deuterated internal standards against other alternatives, supported by experimental data, to justify their preferential use in regulated bioanalysis.
The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated form of the analyte, is widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). This preference is rooted in the ability of a deuterated IS to mimic the analyte's behavior throughout the analytical process, from sample extraction to ionization in the mass spectrometer, thereby providing the most accurate and precise quantification.
The Scientific Imperative: Mitigating Matrix Effects
A primary challenge in bioanalysis is the "matrix effect," where components of the biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal.[1] This variability can significantly compromise the accuracy and reproducibility of the results.
A deuterated internal standard, being chemically identical to the analyte with only a mass difference, co-elutes with the analyte during chromatography and experiences the same matrix effects.[1] By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, leading to more reliable data.
Regulatory Landscape: A Clear Preference
Major regulatory bodies, while not always mandating the use of deuterated internal standards, strongly recommend them. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation emphasizes the need for a suitable internal standard, defining it as a structurally similar analogue or a stable isotope-labeled compound.[2]
The European Medicines Agency (EMA) has noted that over 90% of submissions incorporate SIL-IS.[1] The U.S. Food and Drug Administration (FDA), while not explicitly requiring SIL-IS, has issued citations to laboratories for inadequate tracking of internal standard responses, a problem often mitigated by the use of a co-eluting SIL-IS.[1] The use of a deuterated IS is a clear step towards ensuring the robustness and reliability of a bioanalytical method, aligning with regulatory expectations for high-quality data.
Performance Comparison: Deuterated vs. Other Internal Standards
The superiority of deuterated internal standards over other alternatives, such as structural analogs or non-isotopically labeled compounds, is evident in their performance. Structural analogs, while similar, may have different physicochemical properties, leading to variations in extraction recovery, chromatographic retention, and ionization efficiency.
Quantitative Data Summary
The following tables summarize experimental data from published studies, comparing the performance of deuterated internal standards with structural analog internal standards.
Table 1: Comparison of Precision for Sirolimus Quantification
| Internal Standard Type | Analyte Concentration | Inter-patient Assay Imprecision (CV%) |
| Deuterated (SIR-d3) | N/A | 2.7% - 5.7% |
| Structural Analog (DMR) | N/A | 7.6% - 9.7% |
Data adapted from a study on sirolimus quantification. The deuterated internal standard demonstrated significantly better precision (lower coefficient of variation).
Table 2: Comparison of Accuracy and Precision for Tacrolimus Quantification
| Internal Standard Type | Imprecision (%) | Accuracy (%) |
| Isotope-labeled (TAC 13C,D2) | <3.09% | 99.55% - 100.63% |
| Structural Analog (Ascomycin) | <3.63% | 97.35% - 101.71% |
Data from a study on tacrolimus determination, showing superior precision and accuracy with the isotope-labeled internal standard.
Table 3: Improvement in Assay Robustness for an Anticancer Agent
| Internal Standard Type | Variation in Ratio (RSD) |
| Deuterated SIL-IS | 4.9% |
| Analogous IS | Not specified, but robustness was considered inferior |
A study on a novel anticancer drug reported a significant improvement in the robustness of the assay, with a much lower relative standard deviation, upon switching to a deuterated internal standard.
Experimental Protocols
A robust bioanalytical method validation using a deuterated internal standard is essential for regulatory submission. The following is a detailed, representative protocol for the quantification of a hypothetical drug, "Exemplar," in human plasma using its deuterated internal standard, "Exemplar-d4."
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Exemplar and Exemplar-d4 in methanol.
-
Working Standard Solutions: Serially dilute the Exemplar stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve standards at concentrations of 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL.
-
Working Internal Standard Solution (100 ng/mL): Dilute the Exemplar-d4 stock solution with 50:50 (v/v) methanol:water.
-
Quality Control (QC) Working Solutions: Prepare separate working solutions for QC samples at concentrations of 10 ng/mL (LLOQ), 30 ng/mL (LQC), 400 ng/mL (MQC), and 1600 ng/mL (HQC).
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate Exemplar working standard solution to achieve final concentrations of 0.5, 1, 2.5, 5, 10, 25, 50, and 100 ng/mL.
-
Quality Control Samples: Spike 95 µL of blank human plasma with 5 µL of the appropriate QC working solution to achieve final concentrations of 0.5 ng/mL (LLOQ QC), 1.5 ng/mL (LQC), 20 ng/mL (MQC), and 80 ng/mL (HQC).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the 100 ng/mL Exemplar-d4 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Exemplar: Q1 m/z 450.3 -> Q3 m/z 250.1
-
Exemplar-d4: Q1 m/z 454.3 -> Q3 m/z 254.1
-
Bioanalytical Method Validation Parameters
The method should be validated according to the ICH M10 guideline, including the assessment of:
-
Selectivity and Specificity
-
Calibration Curve Linearity
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
-
Dilution Integrity
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical justification for selecting a deuterated internal standard and the typical workflow for a bioanalytical assay.
References
A Comparative Guide to Incurred Sample Reanalysis (ISR) Criteria for Flufenamic Acid Bioanalysis Utilizing Flufenamic Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and execution of Incurred Sample Reanalysis (ISR) in bioanalytical method validation, with a specific focus on the quantification of flufenamic acid using its deuterated internal standard, flufenamic acid-d4. The objective is to offer a comparative framework supported by experimental data to ensure the reliability and reproducibility of bioanalytical data in regulated drug development.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis (ISR) is a critical component of bioanalytical method validation, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] It serves to assess the reproducibility of a bioanalytical method by reanalyzing a subset of samples from a study on a different day to compare the results with the original data.[1][2] This process is essential because calibration standards and quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a blank biological matrix, may not fully mimic the behavior of the analyte in incurred samples from dosed subjects.[2] Factors such as protein binding, the presence of metabolites, and matrix effects can influence the analytical results in real-world samples.[2]
The primary acceptance criterion for ISR for small molecules, such as flufenamic acid, is that for at least 67% (two-thirds) of the reanalyzed samples, the percentage difference between the initial and the repeat concentration should be within ±20% of their mean.[1]
The Role of Deuterated Internal Standards: this compound
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative LC-MS/MS bioanalysis. A SIL-IS is chemically and physically almost identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow the SIL-IS to effectively compensate for variability in the analytical process, leading to more accurate and precise quantification of the analyte.
Comparative Analysis of ISR Acceptance Criteria
Regulatory guidelines from the FDA and EMA are largely harmonized regarding ISR acceptance criteria for small molecules. The following table summarizes the key requirements.
| Parameter | FDA Guideline | EMA Guideline |
| ISR Requirement | Required for pivotal pharmacokinetic (PK) and bioequivalence (BE) studies.[1] | Required for pivotal bioequivalence trials, first-in-human studies, and studies in patient populations with potential for altered metabolism.[1] |
| Number of Samples | Typically 10% of the first 1000 samples and 5% of the remaining samples.[1] | A tiered approach is also recommended, similar to the FDA. |
| Acceptance Criteria | At least 67% of the repeated measurements should be within ±20% of the mean of the initial and repeated values.[1] | At least two-thirds (67%) of the repeated measurements should be within ±20% of the mean of the initial and repeated values.[1] |
| Formula for % Difference | ((Repeat Value - Original Value) / Mean Value) * 100 | ((Repeat Value - Original Value) / Mean Value) * 100 |
Hypothetical ISR Experimental Data for Flufenamic Acid with this compound
The following table presents a hypothetical dataset for an ISR assessment of flufenamic acid in human plasma, using this compound as the internal standard. This data is for illustrative purposes to demonstrate the application of the acceptance criteria.
| Sample ID | Original Concentration (ng/mL) | Re-assay Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference | Within ±20%? |
| PK-001 | 152.3 | 148.9 | 150.6 | -2.26% | Yes |
| PK-002 | 87.5 | 92.1 | 89.8 | 5.12% | Yes |
| PK-003 | 210.8 | 199.5 | 205.2 | -5.51% | Yes |
| PK-004 | 45.2 | 55.1 | 50.2 | 19.72% | Yes |
| PK-005 | 12.8 | 15.2 | 14.0 | 17.14% | Yes |
| PK-006 | 188.1 | 220.5 | 204.3 | 15.86% | Yes |
| PK-007 | 76.4 | 68.9 | 72.7 | -10.32% | Yes |
| PK-008 | 32.7 | 39.8 | 36.3 | 19.56% | Yes |
| PK-009 | 255.0 | 238.6 | 246.8 | -6.64% | Yes |
| PK-010 | 105.6 | 129.2 | 117.4 | 20.01% | No |
| Total Samples | 10 | ||||
| Samples within ±20% | 9 | ||||
| % Passing | 90% | ||||
| Pass/Fail | Pass |
In this hypothetical example, 9 out of 10 samples (90%) are within the ±20% acceptance limit, thus the ISR for this analytical run would be considered successful.
Experimental Protocols
A detailed experimental protocol for the bioanalysis of flufenamic acid in human plasma using LC-MS/MS with this compound as an internal standard is provided below. This protocol is a composite based on established methods for similar non-steroidal anti-inflammatory drugs (NSAIDs).
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex API 5500 or equivalent
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-20% B
-
3.6-5.0 min: 20% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Flufenamic Acid: Q1 280.1 -> Q3 236.1
-
This compound: Q1 284.1 -> Q3 240.1
-
Visualizations
ISR Workflow
The following diagram illustrates the general workflow for conducting Incurred Sample Reanalysis.
Caption: Workflow for Incurred Sample Reanalysis (ISR).
Logical Relationship of ISR in Bioanalytical Method Validation
The following diagram shows where ISR fits within the broader context of bioanalytical method validation and study sample analysis.
References
Comparative Recovery of Flufenamic Acid and Flufenamic Acid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected recovery rates of flufenamic acid and its deuterated analog, flufenamic acid-d4, from biological matrices. The information presented is based on established bioanalytical principles and data from studies on flufenamic acid and structurally related compounds.
In bioanalytical method development, deuterated stable isotope-labeled internal standards, such as this compound, are the gold standard. The fundamental principle behind their use is that the physicochemical properties of the deuterated standard are nearly identical to the unlabeled analyte. Consequently, this compound is expected to exhibit very similar behavior to flufenamic acid during sample extraction, chromatography, and ionization. This analogous behavior ensures that any analyte loss during sample processing is accurately compensated for by the internal standard, leading to precise and accurate quantification.
Data Presentation: Expected Recovery Rates
The recovery of both flufenamic acid and this compound is highly dependent on the chosen extraction methodology and the specific parameters of the protocol. Below is a summary of expected recovery ranges based on common extraction techniques used for small molecule drugs, including NSAIDs, from biological matrices like plasma.
| Extraction Method | Analyte | Expected Recovery (%) | Remarks |
| Protein Precipitation (PPT) | Flufenamic Acid | 80 - 95 | Simple and fast, but may result in less clean extracts. Recovery can be high with optimized solvent and conditions. |
| This compound | 80 - 95 | Expected to be nearly identical to flufenamic acid due to similar chemical properties. | |
| Liquid-Liquid Extraction (LLE) | Flufenamic Acid | 70 - 90 | Good for cleaner extracts. Recovery depends on solvent choice, pH, and partitioning efficiency. |
| This compound | 70 - 90 | Tracks the recovery of flufenamic acid to correct for variability in the extraction process. | |
| Solid-Phase Extraction (SPE) | Flufenamic Acid | 85 - >99 | Can provide the cleanest extracts and high, reproducible recovery with the appropriate sorbent and elution solvent. |
| This compound | 85 - >99 | High recovery is anticipated, mirroring the parent compound. |
Experimental Protocols
Detailed methodologies for three common extraction techniques are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and matrices.
Protein Precipitation (PPT)
This method is often used for high-throughput analysis due to its simplicity. Acetonitrile is a common precipitating agent.
Protocol:
-
To 100 µL of a biological sample (e.g., plasma) in a microcentrifuge tube, add the internal standard solution (this compound).
-
Add 300 µL of cold acetonitrile (1:3 v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE provides cleaner samples compared to PPT by partitioning the analyte into an immiscible organic solvent.
Protocol:
-
To 200 µL of a biological sample in a glass tube, add the internal standard solution (this compound).
-
Add 50 µL of an acid (e.g., 1M HCl) to acidify the sample and ensure flufenamic acid is in its non-ionized form.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for analysis. A simple high-performance liquid chromatographic (HPLC) method for determining flufenamic acid in rat plasma utilizes liquid-liquid extraction.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can yield very clean extracts and high recovery rates. A study on mefenamic acid using a polymer-grafted silica gel SPE reported a recovery of 99.6%.
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., phosphate buffer at a pH that ensures the analyte is retained).
-
Loading: To 500 µL of the biological sample, add the internal standard (this compound). Pre-treat the sample as necessary (e.g., by dilution with the equilibration buffer). Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile, possibly with a small percentage of acid or base to facilitate elution).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Mandatory Visualizations
The Gold Standard in Bioanalysis: Unveiling the Advantages of Flufenamic Acid-d4 as an Internal Standard
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical methods are paramount. The use of an internal standard is a cornerstone of robust analytical methodology, designed to correct for variability throughout the analytical process. Among the choices for internal standards, stable isotope-labeled (SIL) versions of the analyte, such as Flufenamic Acid-d4, are widely regarded as the gold standard. This guide provides a comprehensive comparison of the benefits of using this compound against alternative internal standards, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and metabolites in complex biological matrices. However, the accuracy of this method can be compromised by several factors, including sample loss during preparation, variability in injection volume, and matrix effects—whereby components of the biological sample can suppress or enhance the ionization of the analyte of interest.
An ideal internal standard co-elutes with the analyte and experiences the same variations during sample processing and analysis. By comparing the analyte's signal to that of the internal standard, these variations can be normalized, leading to more accurate and precise quantification.
This compound: The Superior Choice
This compound is a deuterated form of Flufenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). As a stable isotope-labeled internal standard, it offers significant advantages over other types of internal standards, such as structural analogs.
Key Benefits of this compound:
-
Near-Identical Physicochemical Properties: this compound has virtually the same chemical and physical properties as Flufenamic Acid. This ensures that it behaves identically during sample extraction, chromatography, and ionization, providing the most accurate correction for any variations.
-
Co-elution with the Analyte: Due to its structural similarity, this compound co-elutes with Flufenamic Acid. This is crucial for compensating for matrix effects that can vary across the chromatographic run.
-
Mass Differentiation: The deuterium labeling results in a different mass-to-charge ratio (m/z) for this compound compared to the unlabeled Flufenamic Acid. This allows the mass spectrometer to distinguish between the analyte and the internal standard, preventing signal interference.
Comparative Analysis: this compound vs. Structural Analog Internal Standard
To illustrate the superior performance of a stable isotope-labeled internal standard, we present a comparative summary of validation parameters. The data for the this compound method is based on a validated LC-MS/MS method for the structurally similar Mefenamic Acid using its d4-labeled internal standard, which is a strong predictor of the performance expected for this compound. For the structural analog approach, we consider a hypothetical scenario where a related NSAID is used as the internal standard for Flufenamic Acid analysis, with recovery data referenced from a multi-residue NSAID analysis.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Flufenamic Acid with this compound (Predicted) | Flufenamic Acid with Structural Analog IS |
| Linearity (r²) | > 0.99 | Typically > 0.99 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL range (e.g., ~20 ng/mL) | Dependent on analyte and IS properties |
| Intra-day Precision (%CV) | < 5% | < 15% |
| Inter-day Precision (%CV) | < 5% | < 15% |
| Intra-day Accuracy (%Bias) | Within ± 5% | Within ± 15% |
| Inter-day Accuracy (%Bias) | Within ± 5% | Within ± 15% |
| Recovery (%) | Consistent and reproducible | 86.3% to 108% (can be more variable)[1] |
| Matrix Effect Compensation | Excellent | Moderate to Good |
Data for this compound is extrapolated from a validated method for Mefenamic Acid and Mefenamic Acid-d4.
As the table demonstrates, the use of a stable isotope-labeled internal standard like this compound is expected to yield significantly better precision and accuracy compared to a structural analog.
Experimental Protocols
LC-MS/MS Method for the Quantification of Flufenamic Acid in Plasma using this compound
This protocol is adapted from a validated method for Mefenamic Acid and its deuterated internal standard and is representative of a typical bioanalytical workflow.
a. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
b. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile
-
Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Flufenamic Acid: m/z 280.1 → [fragment ion]
-
This compound: m/z 284.1 → [corresponding fragment ion]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow and Rationale
To further clarify the concepts, the following diagrams illustrate the bioanalytical workflow and the rationale for using a stable isotope-labeled internal standard.
Caption: A typical bioanalytical workflow for the quantification of Flufenamic Acid in plasma.
Caption: The principle of using a stable isotope-labeled internal standard to correct for analytical variability.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior approach for the quantitative bioanalysis of Flufenamic Acid. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for sample preparation variability and matrix effects, resulting in enhanced accuracy, precision, and overall data reliability. While structural analogs can be used, they do not offer the same level of performance and may compromise the quality of the data, which is a critical consideration in regulated research and development environments. For researchers, scientists, and drug development professionals seeking the highest quality data, this compound is the recommended internal standard for the quantification of Flufenamic Acid.
References
Performance of Flufenamic Acid-d4 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the analytical performance of Flufenamic Acid-d4, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Flufenamic Acid, across various mass spectrometry platforms. The selection of an appropriate mass spectrometer is critical for achieving the desired sensitivity, selectivity, and throughput in bioanalytical and pharmaceutical quality control assays. This document presents a comparative summary of performance data, detailed experimental protocols, and visual representations of key biological and experimental workflows to aid researchers in making informed decisions for their analytical needs.
Data Presentation: A Comparative Analysis
The performance of this compound was evaluated based on key validation parameters obtained from various studies utilizing different mass spectrometer technologies. While direct comparative studies for this compound across all platforms are limited, data from closely related deuterated NSAIDs, such as Mefenamic Acid-d4, on analogous systems provide valuable insights. The following tables summarize the expected performance characteristics.
Table 1: Performance on Triple Quadrupole (QqQ) Mass Spectrometers
Triple quadrupole mass spectrometers, operated in Multiple Reaction Monitoring (MRM) mode, are the gold standard for quantitative analysis due to their high sensitivity and specificity.
| Parameter | Performance | Instrument Example | Citation |
| Linearity (r²) | >0.999 | API 4000 | [1] |
| Lower Limit of Quantification (LLOQ) | 20.659 ng/mL (for Mefenamic Acid-d4) | API 4000 | [1] |
| Precision (%CV) | <15% | Various | [2] |
| Accuracy (% bias) | Within ±15% | Various | [2] |
Data for Mefenamic Acid-d4 is presented as a surrogate for this compound due to the structural similarity and common use as an internal standard for the corresponding active pharmaceutical ingredient.
Table 2: Performance on High-Resolution Mass Spectrometers (Q-Orbitrap and Q-TOF)
High-resolution mass spectrometers offer the advantage of high mass accuracy and resolving power, enabling excellent selectivity and the potential for retrospective data analysis.
| Parameter | Performance | Instrument Type | Citation |
| Linearity (r²) | >0.99 | Q-Orbitrap | [3] |
| Limit of Quantification (LOQ) | 1-50 ng/L (for NSAIDs in seawater) | Q-Orbitrap | [3] |
| Mass Accuracy | <5 ppm | Q-Orbitrap, Q-TOF | |
| Selectivity | High (ability to resolve interferences) | Q-Orbitrap, Q-TOF |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the analysis of this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting drugs from biological matrices like plasma.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound as the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Method
Triple Quadrupole (QqQ) - Multiple Reaction Monitoring (MRM)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transition for Flufenamic Acid: m/z 280.1 → 236.1 (Quantifier), 280.1 → 170.1 (Qualifier)
-
MRM Transition for this compound: m/z 284.1 → 240.1
-
Collision Energy: Optimized for the specific instrument.
High-Resolution Mass Spectrometry (HRMS) - Full Scan or Targeted SIM
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Mode: Full Scan (e.g., m/z 100-500) or Targeted Selected Ion Monitoring (t-SIM)
-
Resolution: >70,000 FWHM
-
Mass Accuracy: <5 ppm
Mandatory Visualization
Signaling Pathway of Flufenamic Acid
Flufenamic acid, as a non-steroidal anti-inflammatory drug, primarily exerts its effect through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. This action modulates inflammatory signaling pathways.
Caption: Mechanism of action of Flufenamic Acid.
Experimental Workflow for this compound Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of Flufenamic Acid in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for Flufenamic Acid.
References
Safety Operating Guide
Proper Disposal of Flufenamic Acid-d4: A Guide for Laboratory Professionals
Researchers and scientists handling Flufenamic Acid-d4 must adhere to strict disposal protocols to ensure safety and environmental protection. This guide provides essential information for the proper management of this compound waste, drawing from safety data sheets (SDS) to ensure compliance and best practices.
Hazard Profile and Safety Considerations
This compound, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Flufenamic Acid, presents several hazards that necessitate careful handling and disposal. It is classified as toxic if swallowed and can cause skin and serious eye irritation.[1][2][3][4] Furthermore, it is recognized as being toxic to aquatic life, with long-lasting effects.[5]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Toxic if swallowed.[1][2][3][4] |
| Skin Irritation | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | Causes serious eye irritation.[1][2][3][4] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects.[5] |
Due to these hazards, this compound and its containers must be treated as hazardous waste and disposed of accordingly. Under no circumstances should it be disposed of with household garbage or allowed to enter sewage systems or waterways.[5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and professional waste disposal company.[2] This ensures that the waste is managed in compliance with all applicable local, regional, and national regulations.[3]
1. Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with its chemical name and associated hazards.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines and the disposal company.[3]
2. Packaging and Storage:
-
Store waste this compound in its original container or a compatible, tightly sealed container.[1][3]
-
Keep the waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
-
Ensure that storage containers are properly labeled and stored in a locked-up area accessible only to authorized personnel.[1][3]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste.
-
Provide the waste disposal company with accurate information about the waste material, including its composition and any potential contaminants.
4. Decontamination of Empty Containers:
-
Uncleaned and empty containers should be treated as hazardous waste and disposed of in the same manner as the product itself.[3]
In some instances, and only if permissible by regulations and conducted by trained professionals in a facility equipped with a chemical incinerator, the material may be dissolved or mixed with a combustible solvent and burned in an incinerator equipped with an afterburner and scrubber.[2] However, this is not a standard laboratory procedure and should only be performed by a specialized waste disposal facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Flufenamic Acid-d4
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling and disposal of Flufenamic Acid-d4, a deuterated internal standard for flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID).
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also toxic to aquatic life with long-lasting effects.[1]
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2][3][4]
-
Avoid breathing dust.[4]
-
Dispose of contents/container to an approved waste disposal plant.[3]
| Hazard Statement | GHS Classification |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) |
| H315: Causes skin irritation | Skin Irritation (Category 2) |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) |
| H411: Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Chronic (Category 2) |
Data sourced from Safety Data Sheets.[1]
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[5] For procedures that may generate dust, such as weighing or transferring solid material, use a chemical fume hood or a ventilated balance enclosure.
Personal Protective Equipment (PPE) Selection and Use
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[2][3] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to control airborne dust, or as a primary means of protection, a NIOSH-approved respirator is necessary.[2] A full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended.[2]
Experimental Workflow
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. The designated handling area (e.g., fume hood) should be clean and uncluttered.
-
Weighing and Transfer:
-
Perform these operations in a ventilated enclosure to minimize dust inhalation.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Close the container tightly after use.[4]
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
This compound is soluble in DMF, DMSO, and Methanol.[7]
-
-
Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water.[2]
-
Clean the work area and any equipment used.
-
Dispose of contaminated materials according to the disposal plan.
-
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.[8]
-
All waste must be disposed of through an approved hazardous waste management company.[9] Follow all local, state, and federal regulations for hazardous waste disposal.[3]
-
The UN number for transport is UN2811, classified as "TOXIC SOLID, ORGANIC, N.O.S. (Flufenamic Acid)".[8][10]
-
Emergency Procedures
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[2][3] Rinse mouth with water.[2] Do not induce vomiting.
Visual Guidance: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fsadev.hadron.eu.com [fsadev.hadron.eu.com]
- 7. caymanchem.com [caymanchem.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. lgcstandards.com [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
